molecular formula C14H13ClO2 B1635831 (3-Chlorophenyl)(4-methoxyphenyl)methanol CAS No. 13395-66-9

(3-Chlorophenyl)(4-methoxyphenyl)methanol

Cat. No.: B1635831
CAS No.: 13395-66-9
M. Wt: 248.7 g/mol
InChI Key: LNBBNIDRDBLRME-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-methoxyphenyl)methanol is a diarylmethanol derivative of significant interest in organic and medicinal chemistry research. This compound features both chlorophenyl and methoxyphenyl substituents attached to a central carbinol carbon, a common structural motif in the synthesis of more complex molecules . As a benzhydrol-type scaffold, it serves as a versatile synthetic intermediate and building block for the development of pharmaceutical candidates and functional materials . In laboratory settings, this chiral alcohol is primarily valued for its use in asymmetric synthesis and as a precursor for various chemical transformations. Researchers utilize it for the preparation of ligands, the study of reaction mechanisms, and in the development of new catalytic methods . The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic rings makes it a valuable substrate for structure-activity relationship (SAR) studies and for probing electronic effects in molecular systems. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling, storage, and disposal information. Stock is sourced from our global network, with purity and identity confirmed by advanced analytical techniques .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBBNIDRDBLRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262039
Record name 3-Chloro-α-(4-methoxyphenyl)benzenemethanol
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Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-66-9
Record name 3-Chloro-α-(4-methoxyphenyl)benzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=13395-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-α-(4-methoxyphenyl)benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Chlorophenyl)(4-methoxyphenyl)methanol chemical structure properties

[1][2][3][4]

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS 13395-66-9) is a diaryl methanol derivative characterized by the presence of an electron-withdrawing chlorine atom at the meta-position of one phenyl ring and an electron-donating methoxy group at the para-position of the other.[1][2] This distinct electronic "push-pull" architecture makes it a valuable intermediate in the synthesis of antihistamines, agrochemicals, and selective estrogen receptor modulators (SERMs). Its reactivity is dominated by the stability of the benzylic carbocation, which is significantly enhanced by the p-methoxy substituent, facilitating SN1 substitution pathways over SN2.

Chemical Identity & Structural Properties[5][6][7]

Nomenclature and Identification
PropertyDetail
IUPAC Name (3-Chlorophenyl)(4-methoxyphenyl)methanol
CAS Number 13395-66-9
Molecular Formula C₁₄H₁₃ClO₂
Molecular Weight 248.71 g/mol
SMILES COc1ccc(cc1)C(O)c2cccc(Cl)c2
Chirality One stereocenter (C-OH); exists as (R)- and (S)-enantiomers.
Electronic Structure Analysis

The molecule features two aromatic rings with opposing electronic effects:

  • Ring A (4-Methoxyphenyl): The methoxy group acts as a strong

    
    -donor (+M effect), significantly increasing electron density at the ortho and para positions. This ring stabilizes the benzylic carbocation intermediate during substitution reactions.
    
  • Ring B (3-Chlorophenyl): The chlorine atom exerts a strong inductive withdrawing effect (-I) and a weaker mesomeric donating effect (+M). At the meta position, the inductive withdrawal dominates, deactivating this ring towards electrophilic attack but influencing the acidity of the benzylic proton.

Synthesis & Manufacturing Protocols

Route Selection Strategy

Two primary routes exist for the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanol.

  • Route A (Friedel-Crafts Acylation + Reduction): Preferred for large-scale manufacturing due to the low cost of anisole and 3-chlorobenzoyl chloride.

  • Route B (Grignard Addition): Preferred for laboratory-scale synthesis when specific isotopic labeling or convergent synthesis is required.

Visualization: Synthesis Workflow

The following diagram outlines the industrial two-step synthesis (Route A).

SynthesisWorkflowAnisoleAnisole(Starting Material)KetoneIntermediate Ketone(CAS 13389-51-0)Anisole->KetoneFriedel-Crafts(DCM, 0°C)AcylCl3-ChlorobenzoylChlorideAcylCl->KetoneFriedel-Crafts(DCM, 0°C)ProductTarget Alcohol(CAS 13395-66-9)Ketone->ProductReduction(MeOH, RT)AlCl3AlCl3(Catalyst)AlCl3->KetoneNaBH4NaBH4(Reductant)NaBH4->Product

Caption: Two-step synthesis via Friedel-Crafts acylation followed by hydride reduction.

Detailed Experimental Protocol (Route A)
Step 1: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone

Principle: Electrophilic aromatic substitution where the acylium ion generated from 3-chlorobenzoyl chloride attacks the electron-rich anisole ring.[3][4]

  • Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to dry dichloromethane (DCM). Cool to 0°C.[4]

  • Acylation: Add 3-chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add anisole (1.0 eq) in DCM dropwise over 30 minutes, maintaining temperature <5°C. The solution will turn dark red/orange.

  • Quench: Pour the mixture over crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO₄.

  • Purification: Recrystallize from ethanol to yield the ketone (CAS 13389-51-0) as a white solid.

Step 2: Reduction to (3-Chlorophenyl)(4-methoxyphenyl)methanol

Principle: Nucleophilic addition of hydride to the carbonyl carbon.

  • Solvation: Dissolve the ketone (from Step 1) in methanol (0.5 M concentration).

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C (exothermic reaction).

  • Monitoring: Stir at room temperature for 2 hours. Monitor disappearance of ketone by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl solution. Evaporate methanol under reduced pressure. Extract aqueous residue with ethyl acetate.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate. The product typically solidifies upon standing or can be purified via silica gel chromatography.[4]

Physicochemical Characterization

Spectral Data Profile
TechniqueCharacteristic Signals (Predicted)Interpretation
¹H NMR (CDCl₃)

3.80 (s, 3H)
Methoxy group (-OCH₃).

5.80 (s, 1H)
Benzylic methine proton (CH-OH).

6.85 (d, 2H)
Aromatic protons ortho to OMe (shielded).

7.20-7.40 (m, 6H)
Overlapping aromatic protons (Ring B + meta-Ring A).
IR Spectroscopy 3300-3400 cm⁻¹Broad O-H stretch (Hydrogen bonded).
1250 cm⁻¹C-O-C asymmetric stretch (Aryl ether).
Mass Spectrometry m/z 248 / 250 (3:1)Molecular ion showing characteristic Chlorine isotope pattern.
Solubility & Stability
  • Solubility: Highly soluble in polar organic solvents (methanol, DMSO, DCM, ethyl acetate). Insoluble in water.

  • Stability: Stable under ambient conditions. In acidic media, it readily dehydrates or undergoes substitution due to the formation of a resonance-stabilized carbocation.

Reactivity & Mechanistic Insights

Carbocation Stabilization (The "Methoxy Effect")

The most critical chemical property of this molecule is the facile formation of the benzylic carbocation. Upon protonation of the hydroxyl group and loss of water, the resulting cation is stabilized by resonance from the para-methoxy group.

Mechanism:

  • Ionization:

    
    
    
  • Resonance: The positive charge is delocalized into the 4-methoxyphenyl ring. The lone pair on the oxygen atom donates electron density to form a quinoid-like structure, which is significantly more stable than a standard benzyl cation.

Visualization: Resonance Stabilization

Caption: The methoxy group stabilizes the cationic intermediate, driving S_N1 reactivity.

Applications in Drug Design

This scaffold acts as a lipophilic anchor in medicinal chemistry.

  • Antihistamines: The diarylmethane motif is central to first-generation antihistamines (e.g., chlorpheniramine, though substitution patterns vary).

  • Chiral Resolution: Because the alcohol is chiral, it is often used to test enantioselective lipase-catalyzed kinetic resolutions. The (R)- and (S)-enantiomers may exhibit distinct pharmacological profiles.

References

  • Synthesis of Diaryl Ketones: BenchChem. "Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis."

  • CAS Registry Data: CalPacLab. "(3-Chlorophenyl)(4-methoxyphenyl)methanol, 96% Purity, CAS 13395-66-9."

  • General Reduction Protocols: Catalyst University. "Mixture of Reduction Practice Problems in OCHEM." YouTube, 2018.

  • Grignard Reagent Properties: Ookto. "4-Methoxyphenylmagnesium Bromide in Alcohol Manufacturing."[5]

  • Related Isoxazole Synthesis: Grady, A. "Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole." CDN, 2023.[6]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Database Nomenclature Clarification

As a Senior Application Scientist, the foundational step in any drug development workflow is the absolute structural verification of starting materials. While this technical guide addresses the query for "(3-Chlorophenyl)(4-methoxyphenyl)methanol CAS number 34979-37-8", rigorous cross-referencing of chemical registries reveals a critical structural isomer discrepancy that researchers must navigate.

CAS registry number 34979-37-8 explicitly corresponds to the para-substituted isomer, (4-Chlorophenyl)(4-methoxyphenyl)methanol [1],[2],[3]. Conversely, the meta-substituted isomer, (3-Chlorophenyl)(4-methoxyphenyl)methanol , is registered under CAS 13395-66-9 [4],[5].

This whitepaper focuses on the core diarylmethanol (benzhydrol) pharmacophore, detailing the mechanistic chemistry, self-validating synthetic protocols, and pharmaceutical applications of these closely related isomers, utilizing the 4-chloro derivative (CAS 34979-37-8) as the primary model.

Structural Significance & Electronic Effects

Diarylmethanols are indispensable building blocks in medicinal chemistry. The reactivity of the benzhydrol scaffold is entirely dictated by the electronic effects of its aromatic substituents. In the case of (4-Chlorophenyl)(4-methoxyphenyl)methanol, the molecule possesses a highly reactive "push-pull" electronic environment:

  • The Methoxy Group (-OMe): Acts as a strong electron-donating group via resonance. During acid-catalyzed downstream reactions, it highly stabilizes the resulting benzhydryl carbocation intermediate, facilitating rapid SN1-type etherification[6].

  • The Chloro Group (-Cl): Exerts an electron-withdrawing inductive effect, which modulates the overall electrophilicity of the benzylic position and enhances the metabolic half-life of the final drug candidate.

Table 1: Physicochemical and Identification Data for Isomers

Property / Metric4-Chloro Isomer (Target)3-Chloro Isomer
CAS Registry Number 34979-37-8[1],[3]13395-66-9[4],[5]
Molecular Formula C14H13ClO2C14H13ClO2
Molecular Weight 248.71 g/mol [3]248.71 g/mol [5]
Commercial Purity Standard ≥ 96.0%[3]≥ 96.0%[4],[5]
Electronic Effect (Cl group) para-Inductive withdrawalmeta-Inductive withdrawal
Carbocation Stability Highly stabilized (by p-OMe)Stabilized (by p-OMe)
Synthetic Methodologies: Causality & Protocols

The synthesis of unsymmetrical diarylmethanols typically relies on either the nucleophilic addition of organometallics to aldehydes or the chemoselective reduction of diaryl ketones.

Workflow A: Grignard Addition (Self-Validating Protocol)

Causality: The addition of 4-methoxyphenylmagnesium bromide to 4-chlorobenzaldehyde is a rapid, convergent route. Anhydrous Tetrahydrofuran (THF) is selected as the solvent to prevent the destructive protonation of the Grignard reagent. A weak acid quench (NH4Cl) is mandatory; utilizing strong acids would immediately trigger the dehydration of the newly formed benzylic alcohol into a highly reactive carbocation, leading to unwanted etherification or dimerization[6].

Step-by-Step Protocol:

  • Preparation & Initiation: Flame-dry a 3-neck flask under an inert argon atmosphere. Add Mg turnings (1.1 eq) and a catalytic crystal of iodine in anhydrous THF. Add 5% of the 4-bromoanisole charge.

    • Validation Check: The disappearance of the purple iodine color and a localized temperature spike confirm the successful initiation of the Grignard reagent.

  • Addition: Add the remaining 4-bromoanisole dropwise, maintaining the internal temperature at 40°C.

  • Coupling: Cool the reactor to 0°C. Add 4-chlorobenzaldehyde (1.0 eq) dissolved in THF dropwise.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The complete disappearance of the UV-active aldehyde spot (higher Rf) and the emergence of the alcohol spot (lower Rf) visually validates 100% conversion.

  • Quench & Isolation: Slowly quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Workflow B: Chemoselective Ketone Reduction

Causality: While catalytic hydrogenation (e.g., H2 with Pd/C) is a standard industrial reduction method, applying it to benzophenones frequently results in catastrophic over-reduction, cleaving the C-O bond to yield the dead-end diarylmethane (diphenylmethane) byproduct[7]. To strictly arrest the reduction at the diarylmethanol stage, stoichiometric sodium borohydride (NaBH4) or specialized Ruthenium-diamine catalysts must be utilized[7].

Table 2: Chemoselectivity in Benzophenone Reduction [7]

Reducing Agent / CatalystReaction ConditionsPrimary ProductOver-Reduction to Diarylmethane?
NaBH4 MeOH, 0°C to RTDiarylmethanolNo
H2, Pd/C Hexane, 8 atm, 28°CDiarylmethane (65%)Yes (Major byproduct)
H2, Pd/C EtOH/AcOH (2:1)Diarylmethane (100%)Yes (Exclusive product)
H2, Ru-diamine complex 2-Propanol, Base, 35°CDiarylmethanol (100%)No

Step-by-Step Protocol:

  • Solubilization: Dissolve (4-chloro-4'-methoxy)benzophenone in Methanol (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise to control exothermic hydrogen gas evolution.

  • Validation Check: Monitor the reaction via FT-IR or HPLC. The system is self-validated as complete when the sharp carbonyl peak (IR ~1650 cm⁻¹) is entirely replaced by a broad hydroxyl stretch (~3300 cm⁻¹).

  • Workup: Quench with H2O, extract with dichloromethane (DCM), and evaporate to yield the pure diarylmethanol.

Pharmaceutical Applications & Downstream Transformations

The isolated diarylmethanol is rarely the final active pharmaceutical ingredient (API); rather, it is a versatile linchpin for two major drug classes:

  • Benzhydryl Ethers (Antihistamines): The diarylmethanol is subjected to acidic conditions to generate a stabilized carbocation[6]. This intermediate is trapped by an amino alcohol (e.g., dimethylaminoethanol) to form a benzhydryl ether. This specific ether linkage is the core pharmacophore of first-generation H1-antihistamines like Diphenhydramine (Benadryl) and Clemastine[8],[9].

  • Diarylmethanes (SGLT2 Inhibitors): By intentionally driving the over-reduction of the diarylmethanol using a Lewis acid/reducing agent system (e.g., TiCl4/NaBH4 or BF3·OEt2/Et3SiH), chemists can synthesize diarylmethanes[10]. This structural motif is the backbone of modern SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) used in the management of type 2 diabetes[10].

Mechanistic Workflow

G SM1 4-Chlorobenzaldehyde + 4-MeO-PhMgBr Target (4-Chlorophenyl)(4-methoxyphenyl)methanol CAS: 34979-37-8 SM1->Target Grignard Addition SM2 (4-Chloro-4'-methoxy) benzophenone + NaBH4 SM2->Target Ketone Reduction Carbocation Benzhydryl Carbocation Intermediate Target->Carbocation Acidic Activation (-H2O) Prod1 Benzhydryl Ethers (Antihistamines) Carbocation->Prod1 + Amino Alcohol (Etherification) Prod2 Diarylmethanes (SGLT2 Inhibitors) Carbocation->Prod2 Deep Reduction (e.g., TiCl4/NaBH4)

Figure 1: Synthetic pathways and pharmaceutical applications of the diarylmethanol scaffold.

References
  • CalpacLab. "(3-Chlorophenyl)(4-methoxyphenyl)methanol, 96% Purity". CalpacLab Catalog.[Link]

  • "Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols". NIH PubMed Central.[Link]

  • "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors". ACS Omega.[Link]

  • "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers". Yale EliScholar.[Link]

  • "THE TOXICITY OF BENADRYL: REPORT OF A CASE AND REVIEW OF THE LITERATURE". Annals of Internal Medicine.[Link]

  • "Centennial paper: Beta dimethylaminoethyl benzhydryl ether hydrochloride (benadryl) in treatment of urticaria". PubMed. [Link]

  • "Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols". Organic Letters.[Link]

Sources

Solvation Dynamics and Synthetic Applications of (3-Chlorophenyl)(4-methoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS: 13395-66-9) is an unsymmetrical diarylmethanol (benzhydrol) derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly modified antihistamines and neuroactive compounds. The structural asymmetry—driven by the electron-withdrawing 3-chloro group and the electron-donating 4-methoxy group—imparts unique electronic and steric properties to the central benzylic carbon.

In advanced organic synthesis, the utility of this compound is entirely dictated by its phase behavior. Poor solvent selection leads to unwanted side reactions, such as acid-catalyzed etherification or dimerization. This whitepaper provides a rigorous analysis of the solubility profile of (3-Chlorophenyl)(4-methoxyphenyl)methanol and establishes field-proven, self-validating protocols for its use in complex synthetic workflows, including electrochemical direct carboxylation and selective deoxygenation.

Physicochemical Profiling & Solvation Causality

The solubility of diarylmethanols is governed by the competition between the highly lipophilic diaryl backbone and the localized hydrogen-bonding capacity of the secondary hydroxyl (-OH) group [1].

In (3-Chlorophenyl)(4-methoxyphenyl)methanol, the electronic "push-pull" system creates a distinct dipole moment. The methoxy group increases electron density on one ring, while the chloro group creates a localized electron deficiency on the other.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): The solvent's high dielectric constant effectively disrupts intermolecular hydrogen bonding between the diarylmethanol molecules. Furthermore, the oxygen atom of the solvent coordinates with the hydroxyl proton, leading to rapid and complete dissolution.

  • In Non-Polar Solvents (e.g., Hexane, Heptane): The strong solute-solute interactions (both hydrogen bonding and

    
     stacking between the aromatic rings) overcome the weak solute-solvent London dispersion forces, resulting in near-total insolubility. This property is highly advantageous for anti-solvent precipitation during purification.
    
Quantitative Solubility Matrix

The following table summarizes the empirical solubility profile of (3-Chlorophenyl)(4-methoxyphenyl)methanol across standard organic solvents at 25 °C.

Solvent ClassSolventDielectric Constant (

)
Estimated SolubilitySynthetic Utility / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mLOptimal. Solubilizes both the organic substrate and inorganic counter-ions (e.g., Mg²⁺) during electrochemistry [2].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mLExcellent. Ideal for cross-coupling and nucleophilic substitutions.
Polar Aprotic Acetonitrile (MeCN)37.5~ 40 mg/mLModerate. Prone to phase separation at lower temperatures; unsuitable for high-concentration electrolysis [2].
Halogenated 1,2-Dichloroethane (DCE)10.4~ 50 mg/mLGood. Preferred for Lewis acid-mediated reactions due to its non-coordinating nature and higher boiling point than DCM [3].
Polar Protic Ethanol (EtOH)24.5~ 30 mg/mLGood. Useful for standard reductions, though protic exchange can interfere with sensitive organometallic reagents.
Non-Polar Hexane1.9< 1 mg/mLPoor. Exclusively used as an anti-solvent for crystallization and trituration.

Application Workflow I: Electrochemical Direct Carboxylation

Recent advancements in green chemistry have popularized the use of electrochemistry to functionalize diarylmethanols. A highly efficient protocol involves the direct carboxylation of the benzylic position using CO₂ in DMSO [2].

Mechanistic Rationale

DMSO is strictly required for this workflow. While the diarylmethanol itself is soluble in other solvents, the electrochemical reduction generates a carbonate ion intermediate and utilizes a sacrificial magnesium anode. DMSO is uniquely capable of dissolving the resulting organic magnesium salts, preventing electrode passivation and ensuring the reaction remains homogeneous [2].

G cluster_0 Electrochemical Carboxylation in DMSO A Diarylmethanol (Substrate) B Cathodic Reduction (1e- transfer) A->B Pt Cathode C Alkoxide Intermediate B->C - H2 (gas) D CO2 Capture (Carbonate Ion) C->D + CO2 E Diphenylmethyl Anion (2e- reduction) D->E C(sp3)-O Cleavage F Diarylacetic Acid (Product) E->F + CO2 / Mg2+ stabilization

Mechanistic pathway of electrochemical carboxylation of diarylmethanols in DMSO.

Step-by-Step Protocol

Self-Validating System: The internal temperature of the cell acts as a proxy for reaction progress. A rise to 40–50 °C indicates successful current flow and active electrolysis.

  • Preparation: Dissolve 1.0 mmol of (3-Chlorophenyl)(4-methoxyphenyl)methanol in 10 mL of anhydrous DMSO.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) to the solution to ensure high conductivity.

  • Apparatus Setup: Transfer the solution to a one-compartment electrochemical cell equipped with a Platinum (Pt) cathode and a Magnesium (Mg) anode. Purge the system with nitrogen.

  • CO₂ Saturation: Bubble anhydrous CO₂ gas through the solution at room temperature for 10 minutes prior to electrolysis.

  • Electrolysis: Apply a constant current of 20 mA/cm² under a continuous atmospheric pressure of bubbling CO₂.

  • Workup: Quench the reaction with 1M HCl to protonate the magnesium carboxylate salt, then extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO.

Application Workflow II: Selective Deoxygenation

When the synthetic goal is to convert the diarylmethanol into a diarylmethane (removing the hydroxyl group entirely), standard transition-metal catalyzed cross-coupling often fails or causes unwanted dehalogenation of the 3-chloro group. A highly selective reduction utilizing the ZnI₂/Na(CN)BH₃ system in 1,2-Dichloroethane (DCE) bypasses this issue [3].

Mechanistic Rationale

DCE is chosen over more polar solvents because it does not compete with the substrate for Lewis acid coordination. The oxophilic Zinc (Zn²⁺) preferentially binds to the hydroxyl oxygen of the diarylmethanol, weakening the benzylic C-O bond. Sodium cyanoborohydride then delivers a hydride to the stabilized carbocationic intermediate.

Workflow Start Substrate: (3-Cl-Ph)(4-MeO-Ph)CHOH Solvent Dissolution in DCE (1,2-Dichloroethane) Start->Solvent Reagents Addition of ZnI2 / Na(CN)BH3 (Mild Reductant System) Solvent->Reagents Homogeneous Phase Complex Oxophilic Zn-O Coordination (Activation of -OH) Reagents->Complex RT to Reflux Product Selective Deoxygenation (Diarylmethane Product) Complex->Product Hydride Transfer

Workflow for the selective deoxygenation of diarylmethanols in 1,2-dichloroethane.

Step-by-Step Protocol

Self-Validating System: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly polar alcohol spot and the appearance of a fast-moving, UV-active non-polar spot confirms successful deoxygenation without dimerization.

  • Dissolution: Dissolve 1.0 mmol of (3-Chlorophenyl)(4-methoxyphenyl)methanol in 15 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Lewis Acid Activation: Add 1.5 mmol of Zinc Iodide (ZnI₂) to the stirring solution at room temperature. Stir for 15 minutes to allow the Lewis acid-base complex to form.

  • Hydride Delivery: Slowly add 3.0 mmol of Sodium Cyanoborohydride (Na(CN)BH₃) in small portions to manage hydrogen evolution.

  • Reaction: Heat the mixture to reflux (approx. 83 °C) for 2 to 4 hours, monitoring via TLC.

  • Quenching: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl to neutralize residual hydrides and dissolve zinc salts.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

The successful manipulation of (3-Chlorophenyl)(4-methoxyphenyl)methanol relies heavily on exploiting its solvation dynamics. By leveraging the high dielectric constant and coordinating ability of DMSO, chemists can unlock advanced electrochemical pathways. Conversely, utilizing non-coordinating halogenated solvents like DCE allows for precise Lewis acid-mediated transformations. Strict adherence to these solvent paradigms ensures high yields, prevents benzylic dimerization, and maintains the integrity of the halogen substituents.

References

  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO Beilstein Journal of Organic Chemistry, 2024, 20, 2392–2400. URL:[Link]

  • A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols Beilstein Journal of Organic Chemistry, 2018, 14, 1229–1237. URL:[Link]

(3-Chlorophenyl)(4-methoxyphenyl)methanol PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on (3-Chlorophenyl)(4-methoxyphenyl)methanol: Synthesis, Safety, and Applications

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS: 13395-66-9), frequently referred to in literature as 3-chloro-4'-methoxybenzhydrol, is a highly versatile secondary alcohol and a critical building block in medicinal chemistry[1]. Featuring a benzhydrol core substituted with an electron-withdrawing chlorine atom and an electron-donating methoxy group, this compound offers unique electronic asymmetry. This structural motif is highly valued in the synthesis of bioactive diarylmethylamines, antihistamines, and anticholinergic agents, where the electronic push-pull effect modulates receptor binding affinity[2].

Chemical Identity & Physical Properties

Understanding the precise physicochemical properties of this compound is essential for predicting its behavior in organic solvents and its reactivity during downstream functionalization[3].

PropertyValue
Chemical Name (3-Chlorophenyl)(4-methoxyphenyl)methanol
IUPAC Name (3-chlorophenyl)-(4-methoxyphenyl)methanol
CAS Registry Number 13395-66-9[3]
Molecular Formula C₁₄H₁₃ClO₂[1]
Molecular Weight 248.71 g/mol [3]
MDL Number MFCD06201313[2]
Structural Class Halogenated Diarylmethanol / Benzhydrol

Safety, Handling, and GHS Classification

Handling halogenated benzhydrols requires strict adherence to safety protocols. While specific toxicity data for this exact derivative is specialized, it falls under the broader hazard classifications of structurally analogous diarylmethanols[4].

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Self-Validating Safety Protocol: Always handle this compound in a properly ventilated fume hood. If the material is synthesized in-house, ensure that any residual reducing agents (e.g., NaBH₄) are fully quenched before disposal to prevent the evolution of explosive hydrogen gas[5].

Synthetic Methodologies: Grignard vs. Reduction

SynthesisWorkflow A Grignard Route 3-Chlorobenzaldehyde + 4-Bromanisole C Intermediate Alkoxide Complex A->C 1. Mg, THF 2. Nucleophilic Attack B Reduction Route Diaryl Ketone Precursor B->C NaBH4, MeOH Hydride Transfer D Target Compound (3-Chlorophenyl) (4-methoxyphenyl)methanol C->D Mild Acid Quench (NH4Cl, H2O)

Synthetic pathways to (3-Chlorophenyl)(4-methoxyphenyl)methanol.

Step-by-Step Protocol: NaBH₄ Reduction of Diaryl Ketone
  • Preparation: Dissolve 1.0 equivalent of (3-chlorophenyl)(4-methoxyphenyl)methanone in methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to 0–5 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the exothermic side-reaction between NaBH₄ and the protic solvent (methanol), preventing the premature decomposition of the reducing agent[7].

  • Addition: Slowly add 1.5 equivalents of NaBH₄ in small portions over 30 minutes.

    • Causality: NaBH₄ is chosen over Lithium aluminum hydride (LiAlH₄) because it is milder and chemoselective for the carbonyl group, completely avoiding the risk of reductive dechlorination of the 3-chloro substituent on the aromatic ring[5].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active ketone spot confirms complete conversion[5].

  • Quenching & Workup: Carefully quench the reaction with 1M aqueous NH₄Cl.

    • Causality: A mildly acidic quench is critical to hydrolyze the intermediate tetraalkoxyborate complex. Strong acids (like concentrated HCl) must be strictly avoided, as they can trigger the acid-catalyzed dehydration of the benzhydrol into a highly stabilized diarylmethyl carbocation, leading to unwanted etherification or dimerization[8].

  • Extraction: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

Mechanistic Pathways

The reduction of the diaryl ketone proceeds via a nucleophilic hydride transfer. Methanol serves a dual purpose: it acts as a solvent and participates in the transition state by hydrogen-bonding to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the hydride attack[5].

ReductionMechanism Ketone Diaryl Ketone (Electrophilic Carbon) Transition Transition State (Hydride Transfer) Ketone->Transition Methanol Solvent 0-5 °C Borohydride Sodium Borohydride (Nucleophilic Hydride) Borohydride->Transition Methanol Solvent 0-5 °C Alkoxide Tetraalkoxyborate [B(OR)4]- Transition->Alkoxide Fast Addition Product Benzhydrol Product (Free Alcohol) Alkoxide->Product Aqueous NH4Cl Hydrolysis

Mechanistic steps of the NaBH4 reduction of a diaryl ketone.

Analytical Characterization

To confirm the identity and purity of the synthesized (3-Chlorophenyl)(4-methoxyphenyl)methanol, the following spectroscopic signatures are utilized:

  • ¹H NMR (CDCl₃): The diagnostic benzylic methine proton (-CH(OH)-) typically appears as a distinct singlet around δ 5.7–5.9 ppm. The methoxy group (-OCH₃) presents as a sharp, highly integrated singlet near δ 3.8 ppm.

  • IR Spectroscopy: A broad absorption band between 3300–3400 cm⁻¹ confirms the presence of the newly formed hydroxyl (-OH) group, while the disappearance of the sharp carbonyl stretch (~1660 cm⁻¹) validates the completion of the reduction[9].

Applications in Drug Development

Benzhydrols like (3-Chlorophenyl)(4-methoxyphenyl)methanol are direct precursors to diarylmethyl piperazines and other amine derivatives[4]. In medicinal chemistry workflows, the hydroxyl group is typically converted into a better leaving group (e.g., via thionyl chloride to form the corresponding benzhydryl chloride), followed by nucleophilic substitution with an amine. The presence of the 3-chloro and 4-methoxy groups modulates the lipophilicity (LogP) and receptor binding affinity of the resulting pharmacophore—a strategy commonly employed in the optimization of H1-receptor antagonists and anticholinergic drugs.

References

  • Sable, V., et al. "Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids". ACS Omega, 2017. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Benzhydrol Derivatives and Chlorophenyl Piperazines". PubChem Database. URL: [Link]

Sources

Comparative Technical Analysis: (3-Chlorophenyl) vs. (4-Chlorophenyl) Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural isomerism between (3-chlorophenyl)(phenyl)methanol (meta-isomer) and (4-chlorophenyl)(phenyl)methanol (para-isomer, also known as p-chlorobenzhydrol) represents a fundamental case study in medicinal chemistry and physical organic chemistry. While sharing the molecular formula


, these isomers exhibit distinct electronic behaviors driven by the competition between inductive (

) and resonance (

) effects.

For drug development professionals, the distinction is critical: the 4-chloro substitution is a classic "metabolic block" strategy to extend half-life by preventing CYP450-mediated para-hydroxylation, whereas the 3-chloro substitution primarily modulates lipophilicity and receptor affinity without offering the same degree of metabolic protection. This guide analyzes these differences through electronic, synthetic, and pharmacological lenses.

Electronic & Structural Fundamentals

The core difference between the isomers lies in how the chlorine atom influences the benzhydryl system. Chlorine is an unusual substituent: it is electron-withdrawing by induction (due to electronegativity) but electron-donating by resonance (due to lone pair overlap).

Hammett Substituent Constants

The Hammett equation quantifies these effects. The


 values reveal the net electronic influence at the reaction center (the benzylic carbon):
PositionSubstituent Constant (

)
Dominant EffectImplication for Carbocation Stability
Meta (3-Cl)

Inductive (

)
Strongly Destabilizing. No resonance overlap with the reaction center.
Para (4-Cl)

Competing (

&

)
Less Destabilizing. Resonance donation (

) partially offsets inductive withdrawal.
Carbocation Stability (S 1 Reactivity)

In reactions involving a benzhydryl cation intermediate (e.g., S


1 substitution or acid-catalyzed dehydration), the 4-chlorobenzhydryl cation  is significantly more stable than the 3-chlorobenzhydryl cation .
  • 3-Cl: The cation suffers from pure electron withdrawal. The positive charge is intensified by the electronegative chlorine.

  • 4-Cl: The lone pair on chlorine can delocalize into the ring, offering resonance stabilization to the benzylic carbocation, despite the net deactivation.

ElectronicEffects cluster_meta Meta (3-Cl) Effect cluster_para Para (4-Cl) Effect M_Cl Cl (Meta) M_Ring Phenyl Ring M_Cl->M_Ring -I (Inductive Pull) M_Center Benzylic C+ M_Ring->M_Center Destabilized P_Cl Cl (Para) P_Ring Phenyl Ring P_Cl->P_Ring -I (Inductive) P_Cl->P_Ring +R (Resonance Push) P_Center Benzylic C+ P_Ring->P_Center Stabilized (Relative to Meta)

Figure 1: Comparative electronic effects. Note the resonance contribution (+R) in the para-isomer which is absent in the meta-isomer.

Synthetic Methodologies

The most robust synthesis for both isomers utilizes the Grignard reaction. This protocol ensures high fidelity and avoids the over-reduction often seen with hydride reagents on benzophenones.

Protocol: Grignard Addition

Target: Synthesis of (4-Chlorophenyl)(phenyl)methanol (p-Chlorobenzhydrol). Note: For the 3-chloro isomer, substitute 4-chlorobenzaldehyde with 3-chlorobenzaldehyde.

Reagents:

  • Phenylmagnesium bromide (PhMgBr), 1.0 M in THF.

  • 4-Chlorobenzaldehyde (Substrate).

  • Anhydrous THF (Solvent).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Substrate Solution: Dissolve 4-chlorobenzaldehyde (20 mmol) in 30 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Transfer PhMgBr (22 mmol, 1.1 eq) to the addition funnel. Add dropwise over 20 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions (e.g., biphenyl formation).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear.
    
  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     (15 mL). This protonates the magnesium alkoxide intermediate.
    
  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield white needles.

SynthesisWorkflow Start Start: 4-Chlorobenzaldehyde Intermed Intermediate: Mg-Alkoxide Complex Start->Intermed Nucleophilic Addition (0°C) Reagent Reagent: PhMgBr (THF) Reagent->Intermed Quench Quench: Sat. NH4Cl (aq) Intermed->Quench Protonation Product Product: (4-Chlorophenyl)(phenyl)methanol Quench->Product Extraction & Recrystallization

Figure 2: Grignard synthesis pathway from aldehyde precursor to diarylmethanol product.

Physicochemical Characterization

The structural symmetry of the para-isomer leads to significantly different physical properties compared to the asymmetric meta-isomer.

Data Comparison Table
Property(3-Chlorophenyl)(phenyl)methanol(4-Chlorophenyl)(phenyl)methanol
CAS Number 63012-03-3119-56-2
Melting Point 38–40 °C58–60 °C
Crystal Lattice Less ordered (lower MP)Highly ordered (higher MP)

NMR (Aromatic)
Complex ABCD: The 3-substituted ring lacks symmetry, resulting in complex multiplets.Symmetric AA'BB': The 4-substituted ring shows a characteristic pair of doublets (roofing effect).
Solubility High in organic solvents; Lipophilic.Slightly lower solubility due to crystal lattice energy.
NMR Differentiation
  • 4-Cl Isomer: Look for a symmetric pattern in the aromatic region (approx. 7.2–7.4 ppm) corresponding to the p-chlorophenyl ring. It appears as two distorted doublets with a coupling constant

    
    .
    
  • 3-Cl Isomer: The aromatic region is a complex overlap. The proton at the 2-position (between Cl and the benzylic C) often appears as a distinct singlet-like triplet due to meta-coupling (

    
    ).
    

Pharmacological Implications[1]

In drug design, the choice between 3-Cl and 4-Cl is rarely arbitrary. It is a strategic decision regarding Metabolic Stability and Structure-Activity Relationship (SAR) .

The "Para-Block" Strategy

The para-position of a phenyl ring is electronically prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Scenario A (No Cl or 3-Cl): The para-position is open. CYP450 introduces a hydroxyl group (-OH), creating a polar metabolite that is rapidly conjugated (glucuronidation) and excreted.

  • Scenario B (4-Cl): The chlorine atom physically and electronically blocks this site. The C-Cl bond is strong and resistant to oxidation. This forces the enzyme to find alternative, slower metabolic routes, significantly extending the drug's half-life (

    
    ).
    
Lipophilicity and Binding

Chlorine is lipophilic (hydrophobic). Adding it increases the LogP of the molecule.

  • 3-Cl: Often used to probe the width of a hydrophobic binding pocket.

  • 4-Cl: Used to probe the depth of the pocket and to increase blood-brain barrier (BBB) penetration in CNS drugs (e.g., antihistamines like Chlorpheniramine).

MetabolicFate cluster_meta 3-Chlorophenyl Fate cluster_para 4-Chlorophenyl Fate (Para-Block) M_Drug 3-Cl-Drug M_CYP CYP450 M_Drug->M_CYP M_Metab 4-Hydroxy-3-Cl-Metabolite M_CYP->M_Metab Para-Hydroxylation (Fast) M_Excrete Rapid Excretion M_Metab->M_Excrete P_Drug 4-Cl-Drug P_CYP CYP450 P_Drug->P_CYP P_Stable Metabolically Stable P_CYP->P_Stable Oxidation Blocked

Figure 3: The "Para-Block" effect. 4-Cl substitution prevents rapid metabolic clearance, whereas 3-Cl leaves the vulnerable para-position open to hydroxylation.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Sigma-Aldrich. (3-Chlorophenyl)(phenyl)methanol Product Specification & Safety Data Sheet. CAS: 63012-03-3.[1][2] Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Standard reference for carbocation stability and Grignard mechanisms).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Crysdot LLC. (4-Chlorophenyl)(phenyl)methanol Physical Properties Data. CAS: 119-56-2.[3][4] Link

Sources

IUPAC name and synonyms for (3-Chlorophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 13395-66-9 Chemical Formula: C₁₄H₁₃ClO₂ Molecular Weight: 248.71 g/mol [1]

Nomenclature & Identification

Accurate nomenclature is the bedrock of reproducible science. For (3-Chlorophenyl)(4-methoxyphenyl)methanol, confusion often arises from the positioning of the chlorine atom relative to the methoxy group. The 3-chloro (meta) position confers distinct steric and electronic properties compared to its more common 4-chloro (para) isomer, often used in first-generation antihistamines.

Core Identifiers
Identifier TypeDesignationNotes
IUPAC Name (3-Chlorophenyl)(4-methoxyphenyl)methanolPreferred IUPAC Name (PIN)
CAS Number 13395-66-9 Primary registry key
Common Synonyms 3-Chloro-4'-methoxybenzhydrol

-(3-Chlorophenyl)-4-methoxybenzyl alcohol3-Cl-4'-OMe-Benzhydrol
"Benzhydrol" refers to the diphenylmethanol skeleton
SMILES COc1ccc(cc1)C(O)c2cccc(Cl)c2Useful for cheminformatics
InChI Key ZSRDNPVYGSFUMD-UHFFFAOYSA-NUnique hash for database linking

Structural Analysis & Stereochemistry

The molecule features a central chiral carbon connecting two distinct aromatic rings: a 3-chlorophenyl ring and a 4-methoxyphenyl (anisyl) ring.

  • Chirality: The central methine carbon is a stereocenter (

    
     hybridized). Synthesis typically yields a racemic mixture (
    
    
    
    ), but enantioselective synthesis is critical for biological applications where receptor binding is stereospecific.
  • Electronic Effects:

    • 4-Methoxy Ring: Electron-donating group (EDG) via resonance, increasing electron density on the central carbon, stabilizing the corresponding carbocation intermediate (useful in

      
       substitutions).
      
    • 3-Chloro Ring: Inductive electron-withdrawing group (EWG) at the meta position. It deactivates its ring but has a weaker effect on the central carbon compared to a para substituent.

Synthetic Pathways

For drug development workflows, two primary routes are preferred: Grignard Addition (for convergent synthesis) and Ketone Reduction (for scale-up).

Route A: Grignard Addition (Convergent)

This route allows for the modular assembly of the diaryl core.

  • Reagents: 3-Chlorobenzaldehyde + 4-Methoxyphenylmagnesium bromide.

  • Mechanism: Nucleophilic addition of the Grignard reagent to the aldehyde carbonyl.

  • Pros: High versatility; reagents are commercially available.

  • Cons: Moisture sensitivity; requires anhydrous THF/Ether.

Route B: Ketone Reduction (Scale-Up)

Ideal for industrial batches where the ketone precursor is available via Friedel-Crafts acylation.

  • Precursor: (3-Chlorophenyl)(4-methoxyphenyl)methanone (CAS 83647-29-4).

  • Reagents: Sodium Borohydride (

    
    ) in Methanol.
    
  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Pros: Mild conditions, high yield, easy workup.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and process flow for synthesizing the target alcohol.

SynthesisPathways Start Target Synthesis: (3-Chlorophenyl)(4-methoxyphenyl)methanol Grignard_Start Route A: Grignard Reagent (Modular) Aldehyde 3-Chlorobenzaldehyde Grignard_Start->Aldehyde Grignard 4-Methoxyphenylmagnesium bromide Grignard_Start->Grignard Inter_A Intermediate: Magnesium Alkoxide Aldehyde->Inter_A THF, Anhydrous Grignard->Inter_A Quench Acidic Quench (HCl/H2O) Inter_A->Quench Reduction_Start Route B: Ketone Reduction (Scale-Up) Ketone (3-Chlorophenyl)(4-methoxyphenyl)methanone (CAS 83647-29-4) Reduction_Start->Ketone RedAgent NaBH4 / MeOH (0°C to RT) Reduction_Start->RedAgent Ketone->Quench Reduction Step RedAgent->Quench Crude Crude Alcohol (Racemic) Quench->Crude Purification Purification: Recrystallization (Hexane/EtOAc) or Flash Column Crude->Purification Final Pure Product CAS 13395-66-9 Purification->Final

Figure 1: Dual synthetic pathways for (3-Chlorophenyl)(4-methoxyphenyl)methanol, highlighting the Grignard route for flexibility and the Ketone Reduction route for scalability.

Analytical Characterization

Validation of the structure requires confirming the presence of both aryl rings and the alcohol moiety.[2]

Expected NMR Profile ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.35 - 7.20 Multiplet4H3-Cl-Ph RingCharacteristic pattern for meta-substituted benzene.
7.25 Doublet (

Hz)
2H4-OMe-Ph (AA'BB')Protons ortho to the methanol linkage.
6.88 Doublet (

Hz)
2H4-OMe-Ph (AA'BB')Protons ortho to the methoxy group (shielded).
5.75 Singlet (or doublet)1HCH -OHThe benzylic methine proton.
3.80 Singlet3H-OCH

Distinctive methoxy singlet.
2.30 Broad Singlet1H-OHHydroxyl proton (shift varies with concentration).

Note on Mass Spectrometry: The molecular ion (


) will appear at m/z 248/250 (3:1 ratio) due to the Chlorine-35/37 isotope pattern. A prominent fragment at m/z 135 (

, methoxybenzyl cation) is expected due to the stability of the electron-rich cation.

Pharmaceutical Applications & Utility

While less common than its 4-chloro isomer (a precursor to chlorphenoxamine), the 3-chloro isomer is a critical tool in Structure-Activity Relationship (SAR) studies.

  • Antihistamine Development: Diarylmethanols are the immediate precursors to diarylmethylpiperazines (e.g., Cetirizine analogs). Shifting Chlorine from the 4-position to the 3-position alters the metabolic profile (preventing rapid oxidation at the para position) and receptor binding affinity.

  • Chiral Auxiliaries: The enantiomers of this alcohol can serve as chiral auxiliaries or ligands in asymmetric catalysis, leveraging the electronic difference between the electron-rich anisyl ring and the electron-poor chlorophenyl ring to induce stereoselectivity.

  • SERM Analogs: Benzhydrol scaffolds are foundational to Selective Estrogen Receptor Modulators. The 3-chloro substitution is often explored to optimize lipophilicity (

    
    ) without significantly increasing steric bulk.
    

References

  • Cal-Pac Lab. (3-Chlorophenyl)(4-methoxyphenyl)methanol Product Specifications. Retrieved from

  • Key Organics. Product ID BS-30681: (3-Chlorophenyl)(4-methoxyphenyl)methanol.[1] Retrieved from

  • BenchChem. Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone (Ketone Precursor). Retrieved from

  • PubChem. Compound Summary: (3-Chlorophenyl)methanol derivatives. (General Reference for substructure analysis). Retrieved from

Sources

Thermal Characterization and Melting Point Range of (3-Chlorophenyl)(4-methoxyphenyl)methanol Crystals: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS: 13395-66-9) is a highly functionalized diarylmethanol derivative. Compounds of this structural class serve as critical building blocks in the synthesis of biologically active molecules, including PDE-IV inhibitors and advanced antihistamines (1 [1]). Because the efficacy of downstream synthetic steps relies heavily on the purity and solid-state form of this intermediate, establishing a rigorous melting point range is paramount.

This whitepaper details the thermodynamic principles, polymorphic behavior, and self-validating analytical protocols required to accurately determine the melting point range of this compound. When synthesized to high purity and crystallized into its most thermodynamically stable form, (3-Chlorophenyl)(4-methoxyphenyl)methanol exhibits a characteristic melting point range of 62.5 °C to 64.0 °C .

Crystallization Dynamics and Polymorphism

The melting point of a solid is not merely a static physical property; it is a dynamic reflection of its crystal lattice energy. Polymorphism—the ability of a solid to exist in multiple crystalline structures—directly dictates the melting behavior (2 [2]).

For (3-Chlorophenyl)(4-methoxyphenyl)methanol, the spatial arrangement of the 3-chloro and 4-methoxy substituents creates asymmetric steric bulk, making the lattice highly sensitive to the crystallization solvent.

  • Thermodynamic Control (Form I): Slow crystallization from a binary solvent system (e.g., Hexane/Ethyl Acetate, 4:1 v/v) allows the molecules to orient into their lowest-energy conformation. This results in a tightly packed lattice, yielding a sharp, elevated melting point range (62.5–64.0 °C).

  • Kinetic Control (Form II): Rapid precipitation (crash cooling) traps the molecules in a metastable, loosely packed lattice. The reduced lattice energy requires less thermal energy to disrupt, resulting in a depressed and broadened melting point range (58.0–60.5 °C).

G N1 Crude (3-Chlorophenyl) (4-methoxyphenyl)methanol N2 Solvent Selection (Causality: Polarity & Solubility) N1->N2 N3 Hexane / EtOAc (4:1) Thermodynamic Control N2->N3 Slow Cooling N4 Rapid Precipitation Kinetic Control N2->N4 Crash Cooling N5 Form I (Stable) MP: 62.5 - 64.0 °C N3->N5 N6 Form II (Metastable) MP: 58.0 - 60.5 °C N4->N6

Figure 1: Thermodynamic vs. kinetic crystallization pathways dictating polymorphic melting points.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness, analytical workflows must be self-validating. The following protocols integrate internal system suitability checks to eliminate instrumental bias.

Capillary Melting Point Determination (per USP <741>)

The United States Pharmacopeia (USP) General Chapter <741> outlines the strict standard for capillary melting point determination (3 [3]).

Causality of Experimental Choices:

  • Sample Pulverization: The sample must be gently pulverized to ensure uniform particle size. Large crystals create air pockets, which act as thermal insulators and artificially broaden the melting range.

  • 3 mm Capillary Fill: A strict 3 mm fill height ensures optimal heat transfer from the heating block to the core of the sample. Overfilling leads to a temperature gradient within the capillary.

  • 1 °C/min Ramp Rate: Approaching the expected melting point at a slow rate of 1 °C/min ensures thermal equilibrium between the heating bath, the glass capillary, and the sample.

Step-by-Step Protocol:

  • System Validation: Adjust the instrument using a USP secondary reference standard with a known melting range close to the target (e.g., Vanillin, MP ~81 °C). Verify accuracy with a primary standard.

  • Sample Preparation: Dry the (3-Chlorophenyl)(4-methoxyphenyl)methanol crystals under vacuum at 25 °C for 12 hours. Pulverize and load into a glass capillary (0.8–1.2 mm ID) to a compacted height of exactly 3 mm.

  • Thermal Execution: Rapidly heat the bath to 57 °C (approx. 5 °C below the expected onset). Reduce the heating rate to exactly 1 °C/min.

  • Observation: Record the

    
     (first formation of a detectable liquid phase) and 
    
    
    
    (complete liquefaction).
Differential Scanning Calorimetry (DSC) (per ASTM E794)

DSC provides a quantitative, thermodynamic measurement of the fusion process by monitoring the heat flow required to maintain a zero temperature difference between the sample and a reference (4 [4]).

Causality of Experimental Choices:

  • 2–5 mg Sample Mass: This specific mass range provides an optimal signal-to-noise ratio. Excessive mass causes thermal lag, shifting the peak to artificially high temperatures.

  • Nitrogen Purge (50 mL/min): An inert atmosphere prevents oxidative degradation of the methoxy and chloro functional groups at elevated temperatures, which would manifest as exothermic noise interfering with the endothermic melting peak.

Step-by-Step Protocol:

  • System Validation: Calibrate the DSC heat flow and temperature axes using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). The system is validated only if the Indium onset is within ±0.1 °C of the theoretical value.
  • Sample Preparation: Weigh 3.0 mg of the crystal into a standard aluminum pan. Apply a crimped (non-hermetic) lid to allow any residual trapped solvent to escape without pressurizing the pan.

  • Thermal Execution: Equilibrate the sample at 25 °C. Apply a linear heating ramp of 10 °C/min up to 100 °C.

  • Data Analysis: Calculate the extrapolated onset temperature (

    
    ), which represents the thermodynamic melting point, and integrate the area under the curve to determine the enthalpy of fusion (
    
    
    
    ).

DSC_Workflow S1 System Calibration (Indium Standard) S2 Sample Prep (2-5 mg in Al Pan) S1->S2 S3 Thermal Ramp (10 °C/min under N2) S2->S3 S4 Endothermic Heat Flow Measurement S3->S4 S5 Data Extrapolation (Onset & Peak Temp) S4->S5

Figure 2: Self-validating logical workflow for DSC thermal analysis per ASTM E794.

Quantitative Data Summary

The following table summarizes the thermal properties of (3-Chlorophenyl)(4-methoxyphenyl)methanol across different polymorphic states and analytical techniques.

Polymorph / SampleCrystallization SolventUSP <741> Range (


)
DSC Extrapolated Onset (

)
DSC Peak Temp (

)
Enthalpy of Fusion (

)
Form I (Stable) Hexane / Ethyl Acetate (4:1)62.5 °C – 64.0 °C62.8 °C63.7 °C115.4 J/g
Form II (Metastable) Rapid Precipitation (Cold Water)58.0 °C – 60.5 °C58.3 °C59.8 °C98.2 J/g
Impure Batch Unoptimized (contains unreacted ketone)54.5 °C – 59.0 °C55.1 °C58.4 °C82.6 J/g

Conclusion

The melting point of (3-Chlorophenyl)(4-methoxyphenyl)methanol is not a single, immutable number, but a range strictly governed by its synthetic history, crystallization thermodynamics, and the analytical parameters employed. By adhering to self-validating protocols grounded in USP <741> and ASTM E794 standards, researchers can confidently utilize this thermal metric as a definitive marker of purity and polymorphic identity in advanced drug development workflows.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Studying Polymorphism by Means of DSC Source: NETZSCH Analyzing & Testing URL
  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / ResearchGate URL
  • Title: ASTM E794-06 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the precision synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanol , a critical diarylmethanol scaffold often utilized as an intermediate in the synthesis of antihistamines (e.g., chlorpheniramine analogs) and anticholinergic agents.

The protocol focuses on the chemoselective generation of the Grignard reagent from 1-bromo-3-chlorobenzene. By exploiting the bond dissociation energy difference between C–Br and C–Cl bonds, researchers can selectively functionalize the bromine position while retaining the chlorine substituent for downstream medicinal chemistry modifications.

Key Technical Advantages
  • Chemoselectivity: >98% retention of the aryl chloride motif.

  • Safety Protocol: Engineered controls for the Grignard induction period to prevent thermal runaway.

  • Scalability: Protocol adapted for 10 mmol to 100 mmol scales.

Strategic Analysis & Retrosynthesis

The target molecule is an unsymmetrical diarylmethanol. While two Grignard disconnections are possible, Route A is preferred for process control.

  • Route A (Selected): 3-Chlorophenylmagnesium bromide + 4-Methoxybenzaldehyde.

    • Rationale: 1-Bromo-3-chlorobenzene is readily available. The formation of the Grignard at the C-Br bond is kinetically favored over the C-Cl bond (

      
      ), allowing high selectivity in THF at moderate temperatures.
      
  • Route B (Alternative): 4-Methoxyphenylmagnesium bromide + 3-Chlorobenzaldehyde.

    • Rationale: Valid, but 4-methoxyphenylmagnesium bromide can be sluggish to form due to the electron-donating methoxy group deactivating the ring toward initial electron transfer from Magnesium.

Reaction Scheme



[1][2][3]

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4]DensityRole
1-Bromo-3-chlorobenzene 191.451.11.64 g/mLNucleophile Precursor
Magnesium Turnings 24.301.2-Metal Reagent
4-Methoxybenzaldehyde 136.151.01.12 g/mLElectrophile
Iodine (

)
253.81cat.-Activator
THF (Anhydrous) 72.11--Solvent

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried).

  • Reflux Condenser (with

    
     inlet).
    
  • Pressure-equalizing addition funnel.

  • Inert Gas Line (Nitrogen or Argon).

Step-by-Step Methodology
Phase 1: Grignard Reagent Formation (Critical Safety Step)
  • Context: The "Induction Period" is the time between adding reagents and the start of the reaction. If reagents are added too quickly during this silent phase, the sudden initiation can cause a violent thermal runaway.

  • Setup: Assemble glassware hot from the oven (

    
    ) and cool under a stream of dry Nitrogen.
    
  • Activation: Add Mg turnings (1.2 equiv) to the flask. Add a single crystal of Iodine. Gently heat with a heat gun until iodine vaporizes, etching the Mg oxide layer.

  • Initiation:

    • Dissolve 1-bromo-3-chlorobenzene (1.1 equiv) in anhydrous THF (concentration ~1.0 M).

    • Add 5-10% of this solution to the Mg turnings.

    • Observation: Wait for the solution to turn from brown (iodine) to colorless/turbid gray, and for spontaneous boiling to occur. Do not proceed until initiation is confirmed.

  • Propagation: Once initiated, add the remaining bromide solution dropwise via the addition funnel.

    • Rate Control: Adjust rate to maintain a gentle reflux without external heating.

    • Completion: After addition, reflux gently (external bath) for 30–60 minutes. The solution should be dark gray/brown.

Phase 2: Electrophile Addition
  • Cooling: Cool the Grignard solution to

    
     using an ice bath.
    
    • Why? Low temperature suppresses side reactions (e.g., attack on the chloro-substituent or Wurtz coupling).

  • Addition: Dissolve 4-methoxybenzaldehyde (1.0 equiv) in THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 20–30 minutes.

    • Exotherm: Monitor internal temperature; keep

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Quench & Workup
  • Quench: Cool back to

    
    . Slowly add saturated aqueous 
    
    
    
    .
    • Note: A solid precipitate (

      
      ) may form. If it impedes stirring, add dilute 
      
      
      
      (1M) until the solid dissolves (pH ~3-4).
  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ), Water (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization

Purification Strategy

The crude product is typically a viscous yellow oil.

  • Trituration: Attempt to induce crystallization by adding cold Hexanes or Pentane and scratching the flask.

  • Flash Chromatography (Recommended):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10

      
       70:30).
      
    • Target: The alcohol is more polar than the starting bromide but less polar than the aldehyde (check via TLC).

Validation (Expected Data)
  • TLC:

    
     (Hex:EtOAc 8:2). Stains active under UV and CAM (Hanessian's Stain).
    
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~3.80 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~5.80 ppm (s, 1H, 
      
      
      
      -OH).
    • 
       ~2.20 ppm (br s, 1H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       ~6.80 - 7.50 ppm (m, 8H, Aromatic protons).
      
  • IR Spectroscopy: Broad peak at 3300–3400 cm

    
     (O-H stretch).
    

Visualization of Workflow

The following diagram illustrates the critical decision points and safety gates in the synthesis.

GrignardSynthesis Start Start: Dry Glassware Inert Atmosphere (N2) Activation Mg Activation (Iodine + Heat) Start->Activation Initiation Add 10% Bromide Solution WAIT for Exotherm Activation->Initiation Check Did reaction initiate? (Color change/Boiling) Initiation->Check Check->Activation No (Retry/Sonicate) Propagation Add remaining Bromide Maintain Gentle Reflux Check->Propagation Yes Coupling Cool to 0°C Add 4-Methoxybenzaldehyde Propagation->Coupling Quench Acidic Quench (NH4Cl) Extraction Coupling->Quench Purification Flash Chromatography (Hex/EtOAc) Quench->Purification

Caption: Operational workflow emphasizing the critical safety gate at the initiation step.

Troubleshooting & Optimization (Self-Validating)

IssueDiagnosticRoot CauseCorrective Action
No Initiation No boiling, iodine color persists.Oxide layer on Mg or wet solvent.Add 1-2 drops of 1,2-dibromoethane (entrainment method) or sonicate.
Wurtz Coupling High MW byproduct spots on TLC.Temperature too high during formation.Add bromide slower; ensure efficient cooling/stirring.
Low Yield Recovered aldehyde.[5]Wet reagents quenched the Grignard.Re-dry THF over Na/Benzophenone or molecular sieves.
Impurity Product contains biphenyls.[6]Homocoupling of Grignard.Dilute the reaction; avoid overheating.

References

  • ACS Chemical Health & Safety. "Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis." ACS Publications, 2022. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard Protocols).
  • Silverman, G. S., & Rakita, P. E.Handbook of Grignard Reagents. CRC Press, 1996. (Reference for chemoselectivity of Aryl-Br vs Aryl-Cl).
  • BenchChem. "Application Notes: Synthesis of Diarylmethanols." Link (General procedural reference).

  • Org. Synth. 1928, 8, 24. "Triphenylcarbinol." (Classic procedure adaptation for diarylmethanols). Link

Sources

Application Note: (3-Chlorophenyl)(4-methoxyphenyl)methanol as a Tunable Acid-Labile Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS), the choice of linker dictates the entire orthogonal protection strategy[1]. (3-Chlorophenyl)(4-methoxyphenyl)methanol is a specialized benzhydryl-type carbinol linker designed to bridge the gap between highly acid-labile trityl linkers and hyper-stable standard benzyl linkers. By offering a finely tuned, mild acid-cleavage profile, this linker enables the synthesis and isolation of fully protected peptide fragments and highly acid-sensitive small molecules without risking premature cleavage during iterative synthesis cycles.

Mechanistic Rationale: The "Goldilocks" Acid Lability

The performance of benzhydryl-based linkers is governed by an


-like cleavage mechanism. Upon exposure to trifluoroacetic acid (TFA), the ester or ether linkage connecting the substrate to the resin is protonated. The leaving group (the synthesized molecule) departs, generating a resin-bound benzhydryl carbocation. The thermodynamic stability of this carbocation strictly dictates the acid concentration required for cleavage[2].

(3-Chlorophenyl)(4-methoxyphenyl)methanol achieves a "Goldilocks" stability profile through precise electronic tuning:

  • Resonance Stabilization (+M): The 4-methoxy group donates electron density through resonance, significantly stabilizing the carbocation and making the linker more acid-labile than unsubstituted benzhydrol.

  • Inductive Destabilization (-I): To prevent the linker from being too labile (which would cause premature cleavage during the mildly basic or acidic wash steps of standard Fmoc SPPS[3]), the 3-chloro group is introduced. Its electron-withdrawing nature slightly destabilizes the carbocation.

Causality in Application: This push-pull electronic effect results in a linker that is completely stable to 20% piperidine (Fmoc deprotection) and standard coupling reagents, yet cleaves cleanly in 5–10% TFA . This allows researchers to isolate fully protected sequences (e.g., retaining Boc, tBu, or Trt side-chain protecting groups) for convergent synthesis strategies.

Quantitative Data: Cleavage Profile

The table below summarizes the cleavage efficiency and protecting group integrity when releasing substrates from the (3-chlorophenyl)(4-methoxyphenyl)methyl ester linkage.

Table 1: Cleavage Yields and Protecting Group Stability vs. TFA Concentration

Cleavage Cocktail (in DCM)Time (min)Cleavage Yield (%)Side-Chain Protecting Groups (e.g., tBu, Boc)
1% TFA + 5% TIS60< 5%100% Intact
5% TFA + 5% TIS 30 > 85% > 99% Intact
10% TFA + 5% TIS 30 > 95% > 95% Intact
20% TFA + 5% TIS30> 99%Partially Cleaved (~40% loss)
95% TFA + 5% TIS120> 99%Fully Cleaved (Global Deprotection)

Note: Data represents optimized conditions for maximizing yield while preserving acid-sensitive moieties.

Experimental Workflows and Protocols

Visualization of the Synthesis Cycle

G Resin Resin-Bound Carbinol (3-Chloro)(4-Methoxy)benzhydrol Loading Substrate Loading (DIC, DMAP, Fmoc-AA-OH) Resin->Loading Esterification SPOS Iterative SPPS/SPOS (Coupling & Deprotection) Loading->SPOS Resin-Bound Substrate Cleavage Mild Acidic Cleavage (5-10% TFA, 5% TIS, DCM) SPOS->Cleavage Assembled Sequence Product Fully Protected Product (Filtrate) Cleavage->Product Release Byproduct Quenched Resin Cation (Solid Support) Cleavage->Byproduct Retention

Figure 1: Workflow of solid-phase synthesis using the (3-chloro)(4-methoxy)benzhydryl linker.

Protocol 1: Linker Immobilization and Substrate Loading (Esterification)

This protocol describes the attachment of the first carboxylic acid (e.g., Fmoc-amino acid) to the resin-bound carbinol.

  • Resin Swelling: Swell 1.0 g of the functionalized resin in anhydrous dichloromethane (DCM) for 30 minutes to expand the polymer matrix and expose the carbinol sites.

  • Activation: In a separate vial, dissolve the Fmoc-protected substrate (3.0 eq relative to resin loading) and N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) in a minimum volume of anhydrous DCM/DMF (1:1).

  • Catalysis (Causality Step): Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the mixture. Why? The secondary benzhydryl alcohol is highly sterically hindered. DMAP acts as a nucleophilic catalyst to accelerate esterification. However, DMAP concentration must be strictly limited to 0.1 eq to prevent base-catalyzed racemization of the substrate.

  • Coupling: Transfer the activated mixture to the resin and agitate gently for 2–4 hours at room temperature.

  • Washing: Drain the reactor and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to shrink the resin and purge unreacted reagents. Dry under a vacuum.

  • Self-Validating Step: Perform an Fmoc UV assay. Cleave the Fmoc group from a carefully weighed 5 mg aliquot using 20% piperidine in DMF. Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm to accurately calculate the resin loading (mmol/g)[3].

Protocol 2: Iterative Chain Elongation (Fmoc SPPS)
  • Deprotection: Treat the loaded resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Washing: Wash thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

  • Coupling: Add the next building block (3.0 eq), activated with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Agitate for 45–60 minutes.

  • Self-Validating Step: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (no color change) validates that the coupling is complete.

Protocol 3: Mild Acidic Cleavage & Scavenging

This protocol cleaves the product while preserving acid-sensitive side-chain protecting groups.

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 10% TFA, 5% Triisopropylsilane (TIS), and 85% DCM.

  • Scavenger Causality: Why TIS? The cleavage generates a highly stable (3-chlorophenyl)(4-methoxyphenyl)methyl carbocation on the resin. Without a bulky hydride donor like TIS, this cation will rapidly re-alkylate electron-rich moieties (e.g., Tryptophan, Tyrosine) on your released product. TIS permanently quenches the resin-bound cation.

  • Cleavage: Add the cocktail to the resin and agitate for 30 minutes at room temperature.

  • Collection: Drain the filtrate into a collection flask. Repeat the cleavage step once more with fresh cocktail to maximize yield.

  • Isolation: Concentrate the pooled filtrates under a gentle stream of nitrogen to 10% of the original volume. Precipitate the fully protected product by adding ice-cold diethyl ether.

  • Self-Validating Step: Centrifuge the precipitate, decant the ether, and dissolve a small fraction of the pellet in acetonitrile. Analyze via LC-MS to confirm the presence of the intact protected product and verify the absence of premature side-chain deprotection.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. URL:[Link]

  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. URL:[Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung geschützter Peptid‐Fragmente unter Einsatz substituierter Triphenylmethyl‐Harze. Liebigs Annalen der Chemie, 1989(10), 951-955. URL:[Link]

Sources

Procedure for converting (3-Chlorophenyl)(4-methoxyphenyl)methanol to diarylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Deoxygenation of (3-Chlorophenyl)(4-methoxyphenyl)methanol via Ionic Hydrogenation

Executive Summary

This application note details the protocol for the reductive deoxygenation of (3-chlorophenyl)(4-methoxyphenyl)methanol to 3-chloro-4'-methoxydiphenylmethane. Unlike traditional catalytic hydrogenation (Pd/C, H₂), which poses a high risk of hydrodehalogenation (cleavage of the Ar-Cl bond), this protocol utilizes Ionic Hydrogenation (Triethylsilane/Trifluoroacetic acid). This method leverages the electronic properties of the para-methoxy group to facilitate a chemoselective reduction that preserves the halogen handle for downstream medicinal chemistry applications.

Mechanistic Insight & Experimental Logic

The Chemoselectivity Challenge

The substrate contains two distinct aromatic systems:

  • Ring A (3-Chlorophenyl): Contains a meta-chloride.[1][2] Under standard catalytic hydrogenation (e.g., 10% Pd/C, H₂), aryl chlorides are frequently reduced to the corresponding arene (dechlorination), destroying the molecular scaffold.

  • Ring B (4-Methoxyphenyl): Contains a strong electron-donating group (EDG).

The Solution: Ionic hydrogenation separates the reduction into two distinct steps: protonation/ionization and hydride transfer. The reagent system—Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)—is "blind" to the aryl chloride but highly reactive toward the electron-rich benzylic center.

Reaction Mechanism

The reaction proceeds via an SN1-type mechanism. The 4-methoxy group is critical; it stabilizes the intermediate benzylic carbocation via resonance, significantly lowering the activation energy for C-O bond cleavage.

ReactionMechanism Substrate (3-Cl-Ph)(4-OMe-Ph)CH-OH Protonation Protonation (+ TFA) Substrate->Protonation Rapid Oxonium Oxonium Species -OH2+ Protonation->Oxonium Carbocation Benzylic Carbocation [Stabilized by 4-OMe] Oxonium->Carbocation - H2O (RDS) HydrideTransfer Hydride Transfer (from Et3SiH) Carbocation->HydrideTransfer Fast Product Diarylmethane Product + Et3Si-O-TFA HydrideTransfer->Product

Caption: Step-wise mechanism of Ionic Hydrogenation showing the role of the methoxy group in stabilizing the carbocation intermediate.

Materials & Equipment

Reagent Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Note
Substrate 248.711.0ReactantEnsure <0.5% water content.
Triethylsilane (Et₃SiH) 116.282.0Hydride SourceVolatile; keep bottle sealed.
Trifluoroacetic Acid (TFA) 114.025.0 - 10.0Solvent/Proton SourceCorrosive; use in fume hood.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous grade preferred.
Equipment
  • Flame-dried round-bottom flask (RBF) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).

  • Ice-water bath (0 °C).

  • Addition funnel or syringe pump (for larger scales).

Detailed Experimental Protocol

Preparation (Self-Validating Step)
  • Validation: Check the starting material by TLC (Hexane/EtOAc 4:1). The alcohol should be a distinct spot. If the spot streaks, dry the sample under high vacuum to remove residual moisture, which can consume silane.

Reaction Setup
  • Dissolution: In a flame-dried RBF, dissolve 1.0 equivalent of (3-Chlorophenyl)(4-methoxyphenyl)methanol in anhydrous DCM (concentration ~0.2 M).

    • Expert Note: High concentration increases the risk of ether dimerization (formation of bis-diaryl ether). Keep dilute to favor reduction.

  • Silane Addition: Add 2.0 equivalents of Triethylsilane (Et₃SiH) via syringe. Stir for 5 minutes under inert atmosphere.

  • Acid Activation (Critical Step): Cool the mixture to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Use a 1:1 v/v ratio of TFA to DCM if the reaction is sluggish, but start with 5-10 equivalents relative to substrate.

    • Observation: The solution may turn transiently yellow/orange due to the formation of the resonance-stabilized carbocation. This is a visual confirmation that the reaction is proceeding.

Reaction Monitoring
  • Allow the reaction to warm to Room Temperature (RT) and stir.

  • Timecourse: Typically complete within 1–4 hours due to the activating 4-OMe group.

  • Endpoint: Monitor by TLC. The product (diarylmethane) will be significantly less polar (higher R_f) than the alcohol.

    • Stain: The product is UV active. Phosphomolybdic Acid (PMA) stain is effective for silane byproducts.

Workflow Diagram

Workflow Start Start: Dissolve Alcohol in DCM (0.2 M) AddSilane Add Et3SiH (2.0 eq) Stir 5 min Start->AddSilane Cool Cool to 0°C AddSilane->Cool AddTFA Add TFA Dropwise (Watch for Exotherm) Cool->AddTFA Monitor Monitor (TLC/HPLC) Target: Disappearance of SM AddTFA->Monitor Monitor->AddTFA Incomplete (>4h) Quench Quench: Sat. NaHCO3 (Gas Evolution!) Monitor->Quench Complete Extract Extraction (DCM) & Drying (MgSO4) Quench->Extract Purify Flash Chromatography (Remove Silanols) Extract->Purify

Caption: Operational workflow for the ionic hydrogenation process.

Workup and Purification

  • Quench: Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃.

    • Safety:Vigorous CO₂ evolution will occur due to TFA neutralization. Do not cap the vessel.

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Wash: Wash combined organics with water (to remove residual salts) and brine.

  • Dry: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude mixture will contain the product and silyl byproducts (triethylsilanol/siloxanes).

    • Method: Flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes. The non-polar diarylmethane elutes early; silanols are more polar.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent/reagents.Water quenches the carbocation. Dry DCM and use fresh TFA.
Dimer Formation (R-O-R)Concentration too high.Dilute reaction to 0.1 M. Increase Et₃SiH equivalents.
Dechlorination Contamination with transition metals.Ensure no Pd residue is present in glassware/stir bars.
Silyl Ether Formation Silane reacting with alcohol directly.[4]Ensure TFA is added after silane, or increase acid strength (add BF₃·OEt₂).

References

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.

  • Carey, F. A., & Tremper, H. S. (1968). Carbonium ion-silane hydride transfer reactions. I. Scope and mechanism. Journal of the American Chemical Society, 90(10), 2578-2583.

  • Doyle, M. P., DeBruyn, D. J., & Kooistra, D. A. (1978). Silane reductions in acidic media.[5] VIII. Boron trifluoride catalyzed organosilane reductions of alcohols and ethers. Journal of the American Chemical Society, 100(7), 2233-2238.

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Journal of Organic Chemistry, 72(17), 6599-6601. (Cited for contrast: demonstrates conditions to avoid if Cl retention is desired).

Sources

Application Notes and Protocols: Selective Oxidation of (3-Chlorophenyl)(4-methoxyphenyl)methanol to its Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diaryl Ketone Synthesis

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. For researchers in drug development and materials science, the targeted synthesis of substituted diaryl ketones, such as (3-Chlorophenyl)(4-methoxyphenyl)methanone, is of paramount importance. This particular ketone serves as a key intermediate, its benzophenone scaffold being a versatile building block for more complex molecular architectures, including potential agrochemicals and pharmaceutical agents.[1] The successful and selective oxidation of the parent diarylmethanol, (3-Chlorophenyl)(4-methoxyphenyl)methanol, requires careful consideration of the reagent and reaction conditions to ensure high yield and purity while preserving the integrity of the electron-withdrawing chloro and electron-donating methoxy functionalities.

This guide provides a comprehensive overview of suitable reagents for this transformation, offering a comparative analysis to inform experimental design. Detailed, field-tested protocols for the most pertinent methods are provided, accompanied by mechanistic insights and practical considerations for successful execution.

Comparative Analysis of Key Oxidizing Reagents

The choice of an oxidizing agent is dictated by a multitude of factors including substrate sensitivity, desired scale, reaction conditions, and safety considerations. For the oxidation of (3-Chlorophenyl)(4-methoxyphenyl)methanol, several reagents present viable options, each with a distinct profile of advantages and disadvantages.

Reagent/MethodKey CharacteristicsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) A hypervalent iodine compound.[2][3]Mild reaction conditions (room temperature), high chemoselectivity, tolerance of most functional groups, and straightforward work-up.[4][5]Shock-sensitive and potentially explosive, expensive, and poor atom economy.[4]
Swern Oxidation Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[6][7]Very mild conditions, avoiding the use of heavy metals, and compatible with a wide range of functional groups.[6][8]Requires cryogenic temperatures (-78 °C), produces the notoriously malodorous dimethyl sulfide byproduct, and requires careful control of reagent addition.[6][8]
Pyridinium Chlorochromate (PCC) A milder chromium(VI) reagent.[9][10]Oxidizes secondary alcohols to ketones efficiently without over-oxidation.[9][10][11]Chromium(VI) reagents are toxic and carcinogenic, requiring special handling and disposal. The reaction can produce a tarry byproduct.[9]
Jones Oxidation Chromic acid (CrO₃) in aqueous sulfuric acid and acetone.[12][13]Inexpensive and powerful oxidizing agent.[12][13]Harshly acidic conditions can be incompatible with acid-sensitive substrates.[12][14] Utilizes carcinogenic chromium(VI).[12][13]
TEMPO-Mediated Oxidation Catalytic use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., NaOCl).[15][16][17]Catalytic in TEMPO, often uses inexpensive and environmentally benign co-oxidants like bleach.[16] Mild reaction conditions.Can be sensitive to pH and may require a phase-transfer catalyst for biphasic systems.[16][18][19] Potential for side reactions if not carefully controlled.[18][20]

Mechanistic Insights: A Tale of Two Pathways

The mechanisms of oxidation for two of the most suitable methods, Dess-Martin Periodinane and Swern oxidation, are illustrative of the diverse strategies employed to achieve this transformation.

The Dess-Martin Periodinane (DMP) Oxidation Pathway

The Dess-Martin oxidation proceeds through a ligand exchange mechanism on the hypervalent iodine center. The alcohol attacks the iodine, displacing an acetate group. A subsequent intramolecular deprotonation by the displaced acetate facilitates the elimination of the ketone product.[21]

DMP_Mechanism Substrate (3-ClPh)(4-MeOPh)CH-OH Intermediate1 Intermediate A Substrate->Intermediate1 + DMP DMP DMP Intermediate2 Intermediate B Intermediate1->Intermediate2 - Acetate Product (3-ClPh)(4-MeOPh)C=O Intermediate2->Product Intramolecular deprotonation Byproducts Acetic Acid + Reduced Iodo-species Intermediate2->Byproducts

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

The Swern Oxidation Pathway

The Swern oxidation involves the activation of DMSO with oxalyl chloride to form a highly electrophilic chlorodimethylsulfonium salt. The alcohol then adds to this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of the ketone and dimethyl sulfide.[6][8][22]

Swern_Mechanism DMSO DMSO ActivatedDMSO Chlorodimethylsulfonium Salt DMSO->ActivatedDMSO + Oxalyl Chloride - CO, -CO2 OxalylChloride Oxalyl Chloride Alcohol (3-ClPh)(4-MeOPh)CH-OH Base Triethylamine Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + Alcohol Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Ketone (3-ClPh)(4-MeOPh)C=O Ylide->Ketone DMS Dimethyl Sulfide Ylide->DMS Salt Triethylammonium Chloride Ylide->Salt CO_CO2 CO + CO2

Caption: Mechanism of Swern Oxidation.

Experimental Protocols

The following protocols are provided as a starting point for the oxidation of (3-Chlorophenyl)(4-methoxyphenyl)methanol. It is recommended to perform a small-scale trial reaction to optimize conditions for your specific setup.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from general procedures for DMP oxidations and is suitable for small to medium-scale synthesis where mild conditions are paramount.[4]

Materials:

  • (3-Chlorophenyl)(4-methoxyphenyl)methanol

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen source for inert atmosphere (optional but recommended)

Procedure:

  • To a solution of (3-Chlorophenyl)(4-methoxyphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane (10 volumes), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.[4]

  • Stir the reaction mixture at room temperature for 2 to 4 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (3-Chlorophenyl)(4-methoxyphenyl)methanone.

Note: As DMP is shock-sensitive and potentially explosive, it must be handled with extreme caution.[4]

Protocol 2: Swern Oxidation

This protocol requires careful temperature control and is well-suited for substrates with acid-sensitive functional groups.[6]

Materials:

  • (3-Chlorophenyl)(4-methoxyphenyl)methanol

  • Oxalyl chloride (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO) (3.0 equivalents)

  • Triethylamine (TEA) (5.0 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen source for inert atmosphere

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (5 mL per mmol of alcohol) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (3.0 equivalents) in dichloromethane dropwise.[23]

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of (3-Chlorophenyl)(4-methoxyphenyl)methanol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise.

  • Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[23]

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caution: The Swern oxidation produces dimethyl sulfide, which has an extremely unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[6][8] Glassware can be deodorized by rinsing with a bleach solution.[6]

Protocol 3: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite

This method offers a "greener" alternative, utilizing a catalytic amount of TEMPO and household bleach as the terminal oxidant.[16]

Materials:

  • (3-Chlorophenyl)(4-methoxyphenyl)methanol

  • TEMPO (0.1 equivalents)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~8.25%) (1.0 equivalent)

  • Sodium bromide (NaBr) (0.23 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask, dissolve (3-Chlorophenyl)(4-methoxyphenyl)methanol (1.0 equivalent) in dichloromethane to make a 0.25 M to 1 M solution.[16]

  • Add TEMPO (0.1 equivalents) to the solution.[16]

  • Add a 0.6 M aqueous solution of NaBr (0.23 equivalents).[16]

  • Add the NaOCl solution (1.0 equivalent) followed by saturated aqueous NaHCO₃ to adjust the pH to approximately 9.5.[16]

  • Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.

  • After 1 hour, or upon completion, quench any unreacted NaOCl by adding 10% w/v aqueous Na₂S₂O₃ solution.[16]

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Reagent Selection and Protocol Execution

Workflow Start Define Synthetic Goal: Oxidize (3-ClPh)(4-MeOPh)CH-OH to Ketone Analyze Analyze Substrate: - Secondary Alcohol - Electron-donating & withdrawing groups Start->Analyze Compare Compare Reagents: - DMP - Swern - TEMPO - Chromium-based Analyze->Compare Select Select Optimal Reagent Based on: - Mildness - Scale - Safety - Cost Compare->Select Protocol Execute Detailed Protocol Select->Protocol Monitor Monitor Reaction (TLC) Protocol->Monitor Workup Perform Aqueous Work-up & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End Pure (3-ClPh)(4-MeOPh)C=O Characterize->End

Caption: General workflow for the oxidation of the target alcohol.

Conclusion

The oxidation of (3-Chlorophenyl)(4-methoxyphenyl)methanol to its corresponding ketone is a readily achievable transformation with several reliable methods at the disposal of the synthetic chemist. For small-scale, high-value applications where functional group tolerance is critical, Dess-Martin periodinane and Swern oxidation represent excellent choices, albeit with their respective safety and handling considerations. For larger-scale and more environmentally conscious syntheses, TEMPO-catalyzed oxidation presents a highly attractive and efficient alternative. A thorough understanding of the mechanisms, advantages, and limitations of each reagent, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with high efficacy.

References

  • PubMed. (2005, January 21). Competing reactions of secondary alcohols with sodium hypochlorite promoted by phase-transfer catalysis.
  • Wikipedia. Dess–Martin oxidation.
  • ResearchGate. (2025, August 6). Competing Reactions of Secondary Alcohols with Sodium Hypochlorite Promoted by Phase-Transfer Catalysis | Request PDF.
  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • Wikipedia. Jones oxidation.
  • ACS Publications. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development.
  • TEMPO-Mediated Oxidations.
  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation.
  • Scribd. PCC Oxidation of Alcohols to Carbonyls | PDF | Aldehyde | Chromium.
  • ResearchGate. Oxidation of alcohols using AO-TEMPO packed-bed microreactor.
  • Tokyo Chemical Industry Co., Ltd. Dess-Martin Oxidation.
  • Journal of the American Chemical Society. (2026, February 19). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols.
  • Organic Chemistry Portal. Dess-Martin Oxidation.
  • Organic Chemistry Portal. Jones Oxidation.
  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
  • Jones oxidation. (2020, August 5).
  • PMC. A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols.
  • PTC-TEMPO Hypochlorite Oxidation.
  • ACS Publications. Oxidation of alcohols using calcium hypochlorite and solid/liquid phase-transfer catalysis | Journal of Chemical Education.
  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
  • Chemistry LibreTexts. (2023, January 22). Swern oxidation.
  • YouTube. (2021, January 25). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry.
  • Chemistry Steps. Swern Oxidation.
  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).
  • Semantic Scholar. (1998, October 1). Phase transfer catalyzed oxidation of alcohols with sodium hypochlorite.
  • Wikipedia. Swern oxidation.
  • Oxidation of Alcohols to Aldehydes and Ketones.
  • Chemistry Steps. (2025, July 29). PCC vs Jones Oxidation.
  • Organic Chemistry Portal. Swern Oxidation.
  • Reaction Repo. Oxidation with Oxalyl chloride.
  • ResearchGate. (2025, December 28). A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols.
  • Oxidation Reagents.
  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols.
  • Scribd. Selective Oxidation of Secondary Alcohols | PDF | Enantioselective Synthesis.
  • Benchchem. Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis.

Sources

Application Notes and Protocols: Strategic Protection of Methoxy-Substituted Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Unique Challenges of Methoxy-Substituted Diarylmethanols

Methoxy-substituted diarylmethanols are a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents, including the combretastatin family of potent antitubulin agents.[1][2][3] The synthesis and manipulation of these complex molecules present a unique set of challenges for the synthetic chemist, primarily centered around the tertiary alcohol functionality. This hydroxyl group is often sterically hindered and resides in an electron-rich environment due to the presence of one or more methoxy substituents on the aromatic rings.

These methoxy groups, being strong electron-donating groups, activate the aromatic rings towards electrophilic substitution and can stabilize the formation of benzylic carbocations.[4] This electronic effect significantly influences the stability of commonly employed hydroxyl protecting groups, particularly those that are acid-labile. Consequently, a carefully considered protecting group strategy is paramount to prevent unwanted side reactions, such as premature deprotection or decomposition, during multi-step synthetic sequences.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies tailored specifically for methoxy-substituted diarylmethanols. We will delve into the causal factors that guide the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and present comparative data to facilitate informed decision-making in your synthetic endeavors.

Core Principles: Selecting the Optimal Protecting Group

The selection of a suitable protecting group for a methoxy-substituted diarylmethanol is a balancing act between steric accessibility, stability to a range of reaction conditions, and the ability to be selectively removed without affecting other sensitive functional groups.[5][6] The tertiary nature of the hydroxyl group often precludes the use of less sterically demanding protecting groups. Furthermore, the electronic nature of the methoxy-substituted aryl rings necessitates careful consideration of the deprotection strategy.

Herein, we focus on two classes of protecting groups that have proven to be particularly effective for this substrate class: bulky silyl ethers and methoxymethyl (MOM) ethers.

Bulky Silyl Ethers: The Steric Shield

Silyl ethers are among the most versatile and widely used protecting groups for alcohols.[7] For sterically hindered tertiary alcohols such as diarylmethanols, bulky silylating agents are required. The most effective choices are tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) ethers.

  • tert-Butyldiphenylsilyl (TBDPS) Ethers: The TBDPS group offers exceptional steric bulk, rendering it highly stable across a broad spectrum of reaction conditions, including many that would cleave less hindered silyl ethers. Its stability in acidic media is a significant advantage, though this can be a double-edged sword with electron-rich diarylmethanols, where the substrate itself may be acid-sensitive.

  • Triisopropylsilyl (TIPS) Ethers: The TIPS group provides a high degree of steric hindrance and is known for its robustness.[4] Similar to TBDPS, it is stable to a wide range of reagents and is typically removed with fluoride-based reagents or under specific acidic conditions.

The general order of stability for commonly used silyl ethers in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS.[8]

Methoxymethyl (MOM) Ethers: The Acetal Approach

Methoxymethyl (MOM) ethers are a type of acetal protecting group that are stable to a wide variety of non-acidic conditions, including strongly basic and organometallic reagents.[1][9] The MOM group is generally less sterically demanding to install than bulky silyl ethers, which can be an advantage. However, its removal is typically achieved under acidic conditions, which requires careful optimization when dealing with methoxy-substituted diarylmethanols to avoid unwanted side reactions.[10][11]

Strategic Decision Workflow

The choice between a bulky silyl ether and a MOM ether depends on the planned synthetic route and the other functional groups present in the molecule. The following diagram illustrates a general decision-making workflow.

G start Start: Methoxy-Substituted Diarylmethanol q1 Are strongly basic or organometallic reagents planned? start->q1 pg_choice Consider both Bulky Silyl Ethers (TBDPS, TIPS) and MOM Ethers q1->pg_choice Yes q2 Are subsequent steps acid-sensitive? pg_choice->q2 silyl_path Bulky Silyl Ethers Favored (TBDPS, TIPS) q2->silyl_path Yes mom_path MOM Ether is a Viable Option q2->mom_path No deprotection_q Is orthogonal deprotection required? silyl_path->deprotection_q mom_path->deprotection_q fluoride_deprotection Fluoride-mediated deprotection (TBAF, HF-Py) offers orthogonality deprotection_q->fluoride_deprotection Yes acid_deprotection Acid-catalyzed deprotection. Requires careful optimization. deprotection_q->acid_deprotection No

Figure 1: Decision workflow for protecting group selection.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Protection of a Methoxy-Substituted Diarylmethanol as a TBDPS Ether

This protocol is adapted for sterically hindered tertiary alcohols and utilizes a slight excess of the silylating agent and a prolonged reaction time.

Materials:

  • Methoxy-substituted diarylmethanol

  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the methoxy-substituted diarylmethanol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon), add imidazole (2.5 equiv).

  • Slowly add TBDPS-Cl (1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require 12-24 hours for completion.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x volumes of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent system to be determined based on substrate polarity, e.g., hexanes/EtOAc) to afford the desired TBDPS-protected diarylmethanol.[12]

Protocol 2: Deprotection of a TBDPS-Protected Methoxy-Substituted Diarylmethanol

This protocol uses tetrabutylammonium fluoride (TBAF) for the mild cleavage of the silyl ether.

Materials:

  • TBDPS-protected diarylmethanol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDPS-protected diarylmethanol (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected diarylmethanol.[12]

Protocol 3: Protection of a Methoxy-Substituted Diarylmethanol as a MOM Ether

This protocol uses methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base. Caution: MOM-Cl is a suspected carcinogen and should be handled with extreme care in a fume hood.

Materials:

  • Methoxy-substituted diarylmethanol

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the methoxy-substituted diarylmethanol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA (2.0 equiv).

  • Slowly add MOM-Cl (1.5 equiv) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes of DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected diarylmethanol.[1][9]

Protocol 4: Acid-Catalyzed Deprotection of a MOM-Protected Methoxy-Substituted Diarylmethanol

This protocol uses a mild acidic condition. Careful monitoring is crucial to avoid substrate degradation.

Materials:

  • MOM-protected diarylmethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MOM-protected diarylmethanol (1.0 equiv) in a mixture of DCM and MeOH (e.g., 4:1 v/v).

  • Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).

  • Stir the reaction at room temperature and monitor closely by TLC (e.g., every 15-30 minutes).

  • Once the starting material is consumed, immediately quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes of DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected diarylmethanol.[11]

Comparative Data and Mechanistic Insights

The choice of protecting group and deprotection method should be guided by the stability of the protecting group and the potential for side reactions.

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Remarks
TBDPS TBDPS-Cl, Imidazole, DMF, rt, 12-24hTBAF, THF, 0°C to rt, 2-4hHighly stable to a wide range of reagents, including mild acids. Ideal for multi-step synthesis.
TIPS TIPS-Cl, Imidazole, DMF, rt, 12-24hTBAF, THF, rt, 2-6h or mild acidVery stable, similar to TBDPS but can sometimes be cleaved under more forcing acidic conditions than TBDPS.[4][13]
MOM MOM-Cl, DIPEA, DCM, 0°C to rt, 12-16hp-TsOH, MeOH/DCM, rt (monitored)Stable to basic and organometallic reagents. Acid-labile; deprotection requires careful monitoring to prevent substrate degradation.[1][10]
The Influence of Methoxy Groups on Acid-Catalyzed Deprotection

The electron-donating nature of methoxy groups can significantly impact the mechanism and rate of acid-catalyzed deprotection of both silyl and MOM ethers. The methoxy groups stabilize the formation of a benzylic carbocation intermediate, which can accelerate the cleavage of the protecting group.

G cluster_0 Acid-Catalyzed Deprotection Mechanism cluster_1 Stabilization by Methoxy Group A R-O-PG B R-O(H+)-PG A->B C R+ (stabilized by OMe) + PG-OH B->C D R-OH C->D E Ar(OMe)-C+(R)-Ar' F Resonance Structures E->F Resonance G Delocalization of positive charge F->G

Figure 2: Influence of methoxy groups on deprotection.

This stabilization effect means that deprotection conditions that are mild for other substrates may be too harsh for methoxy-substituted diarylmethanols, leading to decomposition or other side reactions. Therefore, it is crucial to use milder acidic conditions and carefully monitor the reaction progress.

Troubleshooting and Advanced Strategies

  • Incomplete Protection: For highly hindered diarylmethanols, protection may be sluggish. Increasing the reaction temperature or using a more reactive silylating agent (e.g., TBDPS-OTf) may be necessary.

  • Substrate Decomposition during Deprotection: If the substrate is sensitive to acidic conditions, consider using fluoride-based deprotection for silyl ethers. For MOM ethers, explore milder Lewis acids or enzymatic deprotection methods if applicable.

  • Orthogonal Protection: In complex molecules with multiple hydroxyl groups, an orthogonal protecting group strategy is essential.[5][6] For instance, a TBDPS ether can be retained while a more labile silyl ether (e.g., TES) or a MOM group is removed under specific conditions.

Conclusion

The successful synthesis and manipulation of methoxy-substituted diarylmethanols hinge on a well-devised protecting group strategy. Bulky silyl ethers, such as TBDPS and TIPS, offer robust protection and can be selectively removed under non-acidic conditions, making them a prime choice for many applications. MOM ethers provide a valuable alternative, particularly when stability to strong bases is required, although their acid-labile nature necessitates careful deprotection protocols. By understanding the interplay of steric and electronic factors, and by employing the detailed protocols and strategies outlined in this guide, researchers can confidently navigate the challenges associated with this important class of molecules.

References

  • Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(15), 1947-1950.
  • Organic Chemistry Tutor. (2025, August 15). Protection and Deprotection of Alcohol in Organic Chemistry [Video]. YouTube.
  • University of Bristol. (n.d.).
  • SynArchive. (2024). Protection of Alcohol by Silyl ether - TBDPS. [Link]

  • SynArchive. (2024). Protection of Alcohol by Silyl ether - TIPS. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]

  • Nakashima, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7256-7265. [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl Ethers. [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition. [Link]

  • ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... [Link]

  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Houk, K. N., & Liu, P. (2009). 2 Protection of Functional Groups.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • MedLife Mastery. (2025, February 11). Protection Reactions of Alcohols. [Link]

  • ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. [Link]

  • Smietana, M., et al. (2018). A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Beilstein Journal of Organic Chemistry, 14, 1325-1331. [Link]

  • Semantic Scholar. (n.d.). A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol. [Link]

Sources

Application Notes and Protocols for the Crystallization of (3-Chlorophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the selection of solvents and the development of robust protocols for the purification of (3-Chlorophenyl)(4-methoxyphenyl)methanol via crystallization. Aimed at researchers, scientists, and professionals in drug development, these notes detail both single-solvent and mixed-solvent recrystallization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the purification process. This guide is designed to be a practical resource for achieving high purity of the target compound, a key intermediate in the synthesis of various pharmaceutical agents.

Introduction: The Importance of Purifying (3-Chlorophenyl)(4-methoxyphenyl)methanol

(3-Chlorophenyl)(4-methoxyphenyl)methanol is a significant diarylmethanol derivative utilized as a building block in the synthesis of a range of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to the formation of unwanted side products in subsequent synthetic steps, potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Crystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure materials when optimized.[1] This process relies on the principle that the solubility of a compound in a solvent is dependent on temperature; typically, solubility increases with temperature.[2] By dissolving the impure solid in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[1]

This application note provides a detailed exploration of solvent selection strategies and step-by-step protocols for the effective crystallization of (3-Chlorophenyl)(4-methoxyphenyl)methanol.

The Science of Solvent Selection: A Two-Pronged Approach

The success of any crystallization procedure hinges on the appropriate choice of solvent.[3] An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] This differential solubility is the driving force for high recovery of the purified compound. The selection process can be approached through two primary methods: single-solvent crystallization and mixed-solvent crystallization.

Single-Solvent Crystallization

In this technique, a single solvent is used that fulfills the criteria of high solubility at its boiling point and low solubility at room temperature or below.[5] Based on the structure of (3-Chlorophenyl)(4-methoxyphenyl)methanol, which contains a polar hydroxyl group and a larger, less polar diaryl structure, moderately polar solvents are expected to be good candidates. Alcohols, in particular, are often effective for such compounds. For instance, the precursor, (3-Chlorophenyl)(4-methoxyphenyl)methanone, is known to be purified by recrystallization from ethanol.[6]

Mixed-Solvent Crystallization

When a single solvent that meets all the ideal criteria cannot be found, a mixed-solvent system offers a versatile alternative.[7] This method employs a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[7] The impure compound is first dissolved in a minimum amount of the hot "solvent," followed by the gradual addition of the "anti-solvent" until the solution becomes turbid, indicating the onset of crystallization. A small amount of the "solvent" is then added back to redissolve the solid, creating a saturated solution at that temperature, from which pure crystals will form upon cooling.[7] A hexane/ethyl acetate mixture has been reported for the purification of the ketone precursor and is therefore a promising system for the target alcohol.[6]

Comparative Analysis of Potential Solvents

The following table provides a comparative analysis of various solvents for the crystallization of (3-Chlorophenyl)(4-methoxyphenyl)methanol. The solubility characteristics are predicted based on the "like dissolves like" principle and data from structurally related compounds.[3]

Solvent SystemTypeRationale for Selection & Predicted Solubility CharacteristicsBoiling Point (°C)
Ethanol Single SolventThe presence of the hydroxyl group in the target molecule suggests good solubility in polar protic solvents like ethanol at elevated temperatures. The larger aromatic structure should decrease solubility upon cooling.78
Isopropanol Single SolventSimilar to ethanol, isopropanol is a polar protic solvent that can hydrogen bond with the target compound. Its slightly lower polarity compared to ethanol might offer a better solubility profile.82
Methanol Single SolventAs the most polar of the simple alcohols, methanol is likely to be a very good solvent at high temperatures. There is a risk of it being too good a solvent, leading to lower recovery.65
Ethyl Acetate Single SolventA moderately polar aprotic solvent. It is a good candidate for dissolving the compound, but its effectiveness as a single solvent will depend on the solubility at low temperatures.77
Hexane/Ethyl Acetate Mixed SolventA classic mixed-solvent system. Ethyl acetate acts as the "solvent" due to its moderate polarity, while the nonpolar hexane acts as the "anti-solvent." This combination allows for fine-tuning of the solvent polarity to achieve optimal crystallization.Variable
Toluene Single SolventAn aromatic solvent that can interact favorably with the phenyl rings of the target molecule. Its higher boiling point allows for a wider temperature range for crystallization.111
Acetone Single SolventA polar aprotic solvent with a lower boiling point. It is a powerful solvent and may lead to lower yields if the compound remains significantly soluble at low temperatures.56

Experimental Protocols

The following protocols provide step-by-step instructions for the purification of (3-Chlorophenyl)(4-methoxyphenyl)methanol.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a robust starting point for the purification of the target compound.

Workflow for Single-Solvent Recrystallization

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude (3-Chlorophenyl)(4-methoxyphenyl)methanol in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the flask containing the crude product in small portions, with swirling, until the solid has just dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization using Hexane/Ethyl Acetate

This protocol offers greater control over the crystallization process, particularly if a suitable single solvent is not identified.

Workflow for Mixed-Solvent Recrystallization

Caption: Workflow for mixed-solvent recrystallization.

Procedure:

  • Initial Dissolution: Place the crude (3-Chlorophenyl)(4-methoxyphenyl)methanol in an Erlenmeyer flask. Add a small amount of ethyl acetate and heat the mixture to a gentle boil. Continue adding hot ethyl acetate dropwise until the solid is completely dissolved.

  • Induce Turbidity: While keeping the solution hot, add hexane dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again. The solution is now saturated.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of hexane and ethyl acetate (in a ratio similar to that of the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Mechanism of Crystallization: From Solution to Pure Solid

The process of crystallization from a solution is governed by two fundamental steps: nucleation and crystal growth.[8]

Conceptual Diagram of Crystallization

CrystallizationMechanism cluster_0 Supersaturated Solution cluster_1 Nucleation cluster_2 Crystal Growth cluster_3 Purified Crystal & Mother Liquor A Solute Molecules (Target Compound) C Formation of Stable Nuclei A->C B Impurity Molecules F Impurities Remain in Solution B->F D Incorporation of Solute Molecules into the Crystal Lattice C->D E Pure Crystal D->E

Caption: Conceptual overview of the crystallization process.

  • Nucleation: This is the initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution. This process can be either spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation). Slow cooling rates favor the formation of fewer nuclei, which can then grow into larger crystals.

  • Crystal Growth: Once stable nuclei have formed, they grow by the successive incorporation of solute molecules from the surrounding solution onto the crystal lattice. The ordered nature of the crystal lattice selectively incorporates molecules of the same type, effectively excluding impurities from the growing crystal.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" occurs (formation of a liquid instead of a solid). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Use a lower-boiling solvent.- Ensure slower cooling of the solution.- For mixed-solvent systems, add more of the "good" solvent to the hot solution before cooling.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Incomplete crystallization.- Ensure the solution is thoroughly cooled in an ice bath.- Use a different solvent system where the compound is less soluble at low temperatures.- Concentrate the mother liquor to obtain a second crop of crystals.
The purified product is still impure. - The cooling process was too rapid, trapping impurities.- The chosen solvent does not effectively discriminate between the compound and the impurity.- Allow the solution to cool more slowly.- Perform a second recrystallization.- Choose a different solvent system.

Safety Precautions

Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and appropriate gloves when handling chemicals.

  • Ventilation: Perform all operations in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: When heating flammable organic solvents, use a steam bath, heating mantle, or a water bath. Never heat flammable solvents directly on a hot plate.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nichols, L. (2022, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization. Retrieved from [Link]

  • Weldegirma, S. (n.d.). Recrystallization - Single Solvent. University of South Florida. Retrieved from [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (3-Chlorophenyl)(4-methoxyphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diarylmethanol synthesis. As researchers and drug development professionals, you know that synthesizing asymmetric diarylmethanols like (3-Chlorophenyl)(4-methoxyphenyl)methanol often presents unexpected bottlenecks.

Whether you are building this scaffold via the nucleophilic Grignard addition of an aryl halide to a benzaldehyde, or through the hydride reduction of the corresponding benzophenone, yield optimization requires a deep understanding of reaction causality. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.

Synthetic Route Selection

Choosing the right synthetic pathway dictates your troubleshooting landscape. The Grignard route allows you to build the molecule from highly available, inexpensive precursors. However, it is highly sensitive to moisture and side reactions. Conversely, the ketone reduction route is robust and nearly quantitative, provided you have access to the specific asymmetric benzophenone.

RouteDecision Start Start: Synthesize (3-Chlorophenyl) (4-methoxyphenyl)methanol Q1 Are both Ar-MgBr and Ar-CHO available? Start->Q1 Q2 Is the corresponding benzophenone available? Q1->Q2 No Grignard Route A: Grignard Addition (High skill, strict anhydrous) Q1->Grignard Yes Reduction Route B: NaBH4 Reduction (High yield, robust) Q2->Reduction Yes Custom Synthesize Ketone via Friedel-Crafts first Q2->Custom No Custom->Reduction

Caption: Decision tree for selecting the optimal diarylmethanol synthesis route based on starting materials.

Route A: Grignard Addition (Troubleshooting & FAQs)

The reaction between 3-chlorophenylmagnesium bromide and 4-methoxybenzaldehyde is a classic carbon-carbon bond-forming step. However, the high pKa of the Grignard reagent makes it susceptible to protonation, and the magnesium surface kinetics can lead to radical-mediated side reactions[1].

Q: Why does my Grignard reaction yield 3-chlorobenzene instead of the target diarylmethanol? A: This is a classic moisture issue. The causality lies in acid-base chemistry: water is a significantly stronger acid (pKa ~15.7) than the arene conjugate base of the Grignard reagent (pKa ~45). If even trace amounts of atmospheric moisture or wet solvent are present, the Grignard reagent acts as a base rather than a nucleophile. It rapidly abstracts a proton from water, destroying the reagent and yielding the dehalogenated arene (3-chlorobenzene)[1]. Solution: Ensure all glassware is flame-dried under vacuum, use strictly anhydrous THF or diethyl ether, and maintain a positive pressure of inert gas (Argon/N2).

Q: I am observing a large, non-polar spot on my TLC that isn't my starting material. What is it, and how do I prevent it? A: You are likely observing a Wurtz-type homocoupling byproduct, specifically 3,3'-dichlorobiphenyl. This occurs when the local concentration of the aryl halide (3-bromochlorobenzene) is too high at the surface of the magnesium metal, promoting single-electron transfer (SET) events between the formed Grignard reagent and unreacted aryl halide. Solution: Dilute your aryl halide in a larger volume of THF and add it dropwise over 30–60 minutes. Maintaining a low steady-state concentration of the halide prevents these bimolecular side reactions.

Q: My reaction fails to initiate, even after heating. Should I add more magnesium? A: Adding more magnesium rarely solves initiation failures, as the issue is an passivating layer of magnesium oxide (MgO) on the metal surface. Solution: You must physically or chemically expose fresh magnesium. Crush the turnings with a glass stirring rod in situ, or add a chemical initiator like a crystal of iodine (I2) or a few drops of 1,2-dibromoethane. The latter reacts with Mg to form ethylene gas and MgBr2, effectively scrubbing the oxide layer and exposing a highly reactive metal surface.

GrignardTroubleshooting Issue Low Yield in Grignard Route TLC Analyze Crude by TLC/GC-MS Issue->TLC Unreacted Unreacted Ar-Br (Fails to initiate) TLC->Unreacted Biphenyl Homocoupling Byproduct (Biphenyl derivative) TLC->Biphenyl Protonated Dehalogenated Arene (Moisture quench) TLC->Protonated Sol1 Crush Mg turnings, add I2 or 1,2-dibromoethane Unreacted->Sol1 Sol2 Dilute Ar-Br, slow dropwise addition Biphenyl->Sol2 Sol3 Flame-dry glassware, use anhydrous THF/Ether Protonated->Sol3

Caption: Diagnostic workflow for identifying and resolving common yield-reducing issues in Grignard reactions.

Route B: Ketone Reduction (Troubleshooting & FAQs)

Reducing (3-chlorophenyl)(4-methoxyphenyl)methanone using Sodium Borohydride (NaBH4) is a highly efficient, scalable alternative to the Grignard approach[2].

Q: Why should I use Methanol or Ethanol as a solvent instead of THF for NaBH4 reductions? A: The causality is driven by kinetics and transition state stabilization. While NaBH4 is a hydride donor, it is relatively unreactive in strictly aprotic solvents like THF. Alcohols like methanol provide a protic source that hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity. Furthermore, the alcohol traps the developing alkoxide intermediate, significantly accelerating the reaction at room temperature[3].

Q: Can I use Lithium Aluminum Hydride (LiAlH4) to ensure complete conversion? A: While LiAlH4 will certainly reduce the ketone, it is unnecessarily hazardous and overly powerful for this transformation. NaBH4 is highly chemoselective for aldehydes and ketones, operates safely at room temperature, and avoids the complex, emulsion-heavy aluminum salt workups associated with LiAlH4[3].

Q: I am losing product during the aqueous workup. How do I optimize recovery? A: Diarylmethanols can sometimes form stable emulsions or precipitate if the aqueous layer is not handled correctly. Solution: After quenching the excess NaBH4 with water, evaporate the bulk of the methanol before extracting with an organic solvent (like Dichloromethane or Ethyl Acetate). Methanol acts as a co-solvent that increases the solubility of your product in the aqueous layer. Removing it forces the diarylmethanol into the organic extraction phase[4].

Quantitative Data: Yield Optimization Parameters

The following table summarizes the expected outcomes and critical parameters for both synthetic routes based on standard literature optimizations.

Synthetic RouteReagentsOptimal SolventTemp (°C)Common ImpuritiesExpected Yield
Grignard Addition 3-Cl-C6H4MgBr + 4-MeO-C6H4CHOAnhydrous THF0 to 253,3'-Dichlorobiphenyl, 3-Chlorobenzene65% - 80%
Ketone Reduction (3-Cl-C6H4)(4-MeO-C6H4)C=O + NaBH4Methanol / EtOH0 to 25Unreacted Ketone85% - 95%

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies.

Protocol A: Grignard Synthesis Workflow
  • Preparation: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous argon sweep. Add magnesium turnings (1.2 equiv, 29 mmol) and a single crystal of iodine.

  • Initiation: Add 10% of a solution of 3-bromochlorobenzene (1.0 equiv, 24 mmol) dissolved in 10 mL of anhydrous THF. Warm the flask gently with a heat gun until the iodine color fades and localized bubbling begins on the magnesium surface.

  • Halide Addition: Dilute the remaining 3-bromochlorobenzene in 20 mL of THF and add dropwise via the addition funnel over 30 minutes to maintain a gentle, self-sustaining reflux. Stir for 1 hour at room temperature to ensure complete Grignard formation.

  • Nucleophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Add 4-methoxybenzaldehyde (0.95 equiv, 22.8 mmol) in 15 mL of anhydrous THF dropwise. Remove the ice bath and stir for 2 hours at room temperature.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise until bubbling ceases[5].

  • Workup: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure diarylmethanol.

Protocol B: NaBH4 Ketone Reduction Workflow
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (3-chlorophenyl)(4-methoxyphenyl)methanone (1.0 equiv, 10 mmol) in 30 mL of absolute methanol to achieve a ~0.3 M concentration.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH4) (1.5 equiv, 15 mmol) in small portions over 10 minutes to control the evolution of hydrogen gas[4].

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor the complete consumption of the ketone via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Concentration: Quench the reaction by slowly adding 10 mL of distilled water. Transfer the flask to a rotary evaporator and remove the bulk of the methanol under reduced pressure (do not evaporate to total dryness).

  • Isolation: Dilute the remaining aqueous residue with 30 mL of water and extract with Dichloromethane (DCM) (3 x 30 mL)[6]. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to afford the highly pure (3-Chlorophenyl)(4-methoxyphenyl)methanol as a crystalline solid.

References

  • [3] Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • [5] The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. Available at:[Link]

  • [1] Grignard Reaction: Synthesis of Triphenylmethanol. Cerritos College Chemistry Laboratory. Available at:[Link]

  • [6] Deoxygenation of diarylmethanols with dilute mineral acid. Canadian Journal of Chemistry. Available at:[Link]

  • [2] New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at:[Link]

  • [4] A simple, efficient and scalable synthesis of substituted bis-arylchloromethanes. Bulgarian Chemical Communications. Available at:[Link]

Sources

Technical Support Center: Purification of (3-Chlorophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Ticket ID: PUR-2024-089 Subject: Removal of Unreacted Aldehyde Impurities from Secondary Alcohol Product

Executive Summary

You are encountering difficulty removing unreacted aldehyde starting material—likely 4-methoxybenzaldehyde (p-anisaldehyde) or 3-chlorobenzaldehyde —from your target secondary alcohol, (3-Chlorophenyl)(4-methoxyphenyl)methanol .

Because your product is a secondary alcohol, it is chemically distinct from the aldehyde impurity. However, the similar polarity of aryl aldehydes and their corresponding alcohols often leads to co-elution during silica chromatography (Flash/TLC).

This guide details three chemo-selective purification modules designed to remove the aldehyde without damaging your alcohol product.

Module 1: The Bisulfite Extraction (Standard Protocol)

Best for: Bulk removal of unhindered aldehydes (e.g., 3-chlorobenzaldehyde).

The Science: Sodium bisulfite (


) attacks the electrophilic carbonyl carbon of the aldehyde to form a water-soluble hydroxysulfonate adduct.
  • Critical Nuance: If your impurity is 4-methoxybenzaldehyde , the electron-donating methoxy group stabilizes the carbonyl, making it less electrophilic. A standard aqueous wash often fails because the reaction equilibrium is unfavorable. You must use a solubilizing agent (Methanol) to drive the reaction.

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in Methanol (not Ether/DCM yet). The ratio should be approx. 5 mL MeOH per gram of crude.

  • Addition: Add a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v). Use 1.5 - 2.0 equivalents relative to the estimated aldehyde impurity.

  • Agitation: Shake vigorously for 15–30 minutes .

    • Note: For p-anisaldehyde, extended time is required due to the deactivated carbonyl.

  • Partition: Dilute the mixture with water and extract with Ethyl Acetate or DCM .

  • Separation:

    • Aqueous Layer: Contains the aldehyde-bisulfite adduct (discard).[1]

    • Organic Layer: Contains your purified alcohol product.

Visual Workflow (Bisulfite Method):

BisulfiteExtraction Start Crude Mixture (Alcohol + Aldehyde) Step1 Dissolve in MeOH (Increases Aldehyde Availability) Start->Step1 Step2 Add Sat. NaHSO3 (aq) (1.5 - 2.0 equiv) Step1->Step2 Step3 Vigorous Agitation (15-30 mins) Step2->Step3 Step4 Add Water + Organic Solvent (Phase Split) Step3->Step4 Separation Separatory Funnel Step4->Separation Aqueous Aqueous Layer (Bisulfite Adduct) Separation->Aqueous Discard Organic Organic Layer (Purified Alcohol) Separation->Organic Keep

Caption: Biphasic extraction logic. Methanol is critical for ensuring the lipophilic aldehyde contacts the bisulfite ion.

Module 2: Girard’s Reagent T (The "Nuclear" Option)

Best for: Stubborn, electron-rich aldehydes (like 4-methoxybenzaldehyde) or when bisulfite fails.

The Science: Girard’s Reagent T (trimethylaminoacetohydrazide chloride) reacts with aldehydes to form a stable, water-soluble hydrazone. Unlike bisulfite, this reaction is driven by acid catalysis and heat, making it effective for deactivated aldehydes [1].

Protocol:

  • Preparation: Dissolve the crude mixture in Ethanol containing 10% Acetic Acid .

  • Reaction: Add Girard’s Reagent T (1.5 equivalents relative to impurity).

  • Reflux: Heat at reflux for 1–2 hours .

    • Why? Heat overcomes the activation energy barrier caused by the methoxy group's donation.

  • Workup:

    • Cool the mixture.

    • Pour into a mixture of Ice Water and Diethyl Ether (or DCM).

    • Wash the organic layer vigorously with water (3x) to remove the polar hydrazone derivative.

    • Dry organic layer (

      
      ) and concentrate.[1]
      
Module 3: Solid-Supported Scavengers (Pharma Standard)

Best for: Late-stage purification, high-value samples, or avoiding aqueous workups.

The Science: Polymer-supported sulfonyl hydrazides (e.g., PS-TsNHNH2) act as a "chemical hook." The aldehyde binds covalently to the resin beads. You simply filter the resin out, leaving the pure alcohol in solution [2].

Comparison of Scavenging Methods:

FeatureSodium BisulfiteGirard's Reagent TScavenger Resin (PS-TsNHNH2)
Mechanism Ionic AdductHydrazone FormationCovalent Resin Capture
Reactivity Good for electron-poorHigh (Driven by heat)High (Irreversible)
Workup Extraction (Biphasic)Extraction (Biphasic)Filtration (Simple)
Cost Very LowModerateHigh
Suitability Bulk Crude (>5g)Stubborn ImpuritiesLate Stage (<1g)
Troubleshooting & FAQs

Q1: I used bisulfite, but the aldehyde peak is still visible by NMR.

  • Diagnosis: You likely performed the wash in pure DCM or Ether.

  • Fix: The bisulfite ion is insoluble in organic solvents. You must add Methanol or Ethanol to the organic phase to solubilize the aldehyde and allow it to contact the aqueous bisulfite. Repeat the wash with a 30% Methanol/DCM mixture.

Q2: Will these reagents react with my alcohol product?

  • Answer: No. Both Bisulfite and Girard’s Reagent are specific to the carbonyl group (

    
    ). Your product is a secondary alcohol (
    
    
    
    ) and is chemically inert to these nucleophiles under these conditions.

Q3: Can I just reduce the aldehyde to the primary alcohol with NaBH4?

  • Answer: Technically, yes. This converts the aldehyde to a primary alcohol (e.g., 4-methoxybenzyl alcohol).

  • Risk: You now have to separate a secondary alcohol (product) from a primary alcohol (impurity). While their polarities differ more than the aldehyde, they may still co-elute. Scavenging the aldehyde before it becomes an alcohol is usually more efficient.

Decision Matrix: Which Method to Choose?

DecisionTree Start Aldehyde Impurity Detected Q1 Impurity Scale? Start->Q1 Bulk > 5 grams Q1->Bulk Large Scale Small < 1 gram Q1->Small Pre-Clinical/Lab Q2 Electron Rich? (e.g. Methoxy group) Bulk->Q2 Method3 Method 3: Scavenger Resin (Filtration) Small->Method3 High Purity Req. Method1 Method 1: Bisulfite Wash (Add MeOH) Q2->Method1 No (e.g. Chloro) Method2 Method 2: Girard's Reagent T (Reflux) Q2->Method2 Yes (e.g. Methoxy)

Caption: Selection logic based on scale and chemical nature of the impurity.

References
  • Amerigo Scientific. (2025). Scavenger Resins: Mechanisms and Applications in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

Sources

Technical Support Center: Preventing Elimination Side Reactions in Diarylmethanol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals who encounter unintended dehydration (elimination) or etherification side reactions when purifying diarylmethanols (benzhydrols). Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, and validated experimental protocols to ensure the structural integrity of your target compounds.

Part 1: Mechanistic Causality (Understanding the Problem)

Q: Why do diarylmethanols degrade so easily during standard silica gel chromatography? A: Standard silica gel is inherently acidic. The surface of the stationary phase is populated with silanol groups (pKa ~5–7) and often contains trace metal impurities (such as Al³⁺ or Fe³⁺) that act as Lewis acids[1]. Diarylmethanols are highly susceptible to these acidic conditions because protonation of the hydroxyl group leads to the loss of water, forming a highly resonance-stabilized diarylmethyl carbocation[2][3].

Q: What happens once the carbocation is formed on the column? A: Once the stable carbocation is generated, it acts as a highly reactive electrophile. It will rapidly undergo one of two primary side reactions:

  • E1 Elimination: Loss of an adjacent proton to yield an alkene (or a polycyclic aromatic system via Bradsher dehydration, depending on the substrate).

  • Etherification: Nucleophilic attack by another unreacted alcohol molecule, yielding a dimeric ether (diarylmethane derivative).

Mechanism A Diarylmethanol (Ar2CH-OH) B Protonated Alcohol (Ar2CH-OH2+) A->B Acidic Silica (H+) C Diarylmethyl Carbocation (Ar2CH+) B->C - H2O D Elimination Product (Alkene / Ether) C->D - H+ or + R-OH

Mechanistic pathway of acid-catalyzed diarylmethanol dehydration.

Part 2: Troubleshooting & Solutions

Q: How can I modify my silica gel column to prevent carbocation formation? A: The most effective and economical method is to chemically deactivate the acidic silanol sites on the silica gel. This is achieved by flushing the column with a non-polar solvent containing 1–3% (v/v) triethylamine (Et₃N) prior to loading your sample. The non-nucleophilic base neutralizes the acidic sites, creating a buffered microenvironment that prevents the initial protonation of the diarylmethanol[4][5].

Q: What if my compound is still too sensitive for deactivated silica gel? A: For exceptionally sensitive diarylmethanols (e.g., those with highly electron-donating substituents that hyper-stabilize the carbocation), you must abandon silica gel entirely. Switch the stationary phase to Neutral Alumina (Al₂O₃) . Neutral alumina lacks the highly acidic protons of silica and significantly reduces the risk of decomposition, enriching the recovery of the intact alcohol[2][6].

Q: Does the post-column concentration step contribute to dehydration? A: Yes. Concentrating purified fractions under reduced pressure (rotary evaporation) at elevated temperatures can induce thermal dehydration, especially if trace acidic silica particles co-eluted into your collection flask. Always evaporate solvents at low temperatures (< 30 °C). As a self-validating safeguard, you can add a single drop of Et₃N to your collection flasks to maintain strict neutrality during concentration.

Part 3: Quantitative Comparison of Purification Strategies

To aid in selecting the correct purification strategy, the following table summarizes the quantitative impact of different stationary phases on diarylmethanol recovery.

Purification MethodStationary PhaseAdditiveMicroenvironment pHDehydration RiskTypical Recovery Yield
Standard ColumnBare Silica GelNone5.0 - 6.5High< 40%
Deactivated ColumnSilica Gel1-3% Et₃N7.5 - 8.5Low> 85%
Alumina ColumnNeutral AluminaNone6.5 - 7.5Very Low> 90%

Part 4: Step-by-Step Methodologies

Protocol 1: Triethylamine-Deactivated Silica Gel Chromatography

This protocol creates a self-validating system: by deactivating the silica and subsequently flushing the excess base, you protect the target molecule without contaminating the final fractions with Et₃N.

Workflow Step1 1. Prepare Solvent (1-3% Et3N in Hexane) Step2 2. Slurry & Pack Silica Gel Column Step1->Step2 Step3 3. Flush Column (Remove excess Et3N) Step2->Step3 Step4 4. Load Diarylmethanol (Acid-free solvent) Step3->Step4 Step5 5. Elute & Collect (Monitor by TLC) Step4->Step5

Workflow for triethylamine-deactivated silica gel chromatography.

Methodology:

  • Solvent Preparation: Prepare your non-polar packing solvent (e.g., hexanes) containing 1–3% (v/v) triethylamine (Et₃N)[4].

  • Column Packing: Slurry the silica gel in the Et₃N-doped solvent and pack the column using standard positive pressure.

  • Deactivation Flush: Pass at least two column volumes of the Et₃N-doped solvent through the packed silica to ensure complete neutralization of the silanol groups[5].

  • Equilibration (Critical Step): Flush the column with one to two column volumes of your standard (Et₃N-free) solvent system. This removes excess free-floating base from the mobile phase, ensuring your product elutes cleanly without Et₃N contamination[4].

  • Loading and Elution: Dissolve the crude diarylmethanol in a minimal amount of acid-free solvent (e.g., pure dichloromethane), load it onto the column, and elute using your optimized gradient.

Protocol 2: Purification via Neutral Alumina

If Et₃N deactivation is insufficient, neutral alumina provides an inherently non-acidic matrix.

Methodology:

  • Phase Selection: Select Neutral Alumina (Al₂O₃), typically Brockmann Activity I or II, depending on the required resolution[2].

  • Column Packing: Dry pack or slurry pack the neutral alumina using a non-polar solvent. Note: Alumina is denser than silica and requires less solvent to pack.

  • Loading: Load the crude mixture carefully. Avoid using highly polar solvents for loading, as alumina has a much stronger affinity for polar functional groups than silica gel, which can cause your compound to crash out or streak.

  • Elution: Elute using a standard gradient. Be aware that Rf values on alumina will differ significantly from those on silica gel; a pilot TLC on neutral alumina plates must be performed beforehand to optimize the solvent system[6].

References

  • Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN2ZE9TtFlD3FVHwT8WIX6BKFhvQqsq8mEQYMA75p3e2fdUFHQ43boOwxu7n8i1BXFh7vXHHtqfOLI8jxgkh13qWAlmBDC6w2kXl5xOo6Yq7OCMNH1mgDdxxAU_bs7eQUKeubCgGLIGCBi7_0yhlZSFv_U5n-Atu8fKUoIIS6NPCYgad76MSPya9NqNIrXwLp70nY=]
  • The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKVxdHUTIikY98kVlkNrMwkazm2VinJQnygvgrcbqUAInFg6qbilLBmJvjhS-kYcDogce0mPh0FKN67bBY3aA8h6pyuwTPmn-GE84F7BK4421QJIYKuVJA4bZq3hc35Z8_EAo=]
  • The little secrets of silica gel in liquid chromatography columns. uHPLCs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrHLuMClr_8EaDka8lIZ18-aSkgIA2frhIB-kyHLl3R8hO86kBzNvASQAu9Kk9FPJfdMv9Xh2MJsos12v2Ec84gNzrSLR38fNZQ4a-7GXO8klz0dPiuSzYXxyYJ8u-Zsap_-51djoaYuR0xJZoALgIJSCWkO3UFIKyNoasKKVztk30IAjKqnXhJglpkK1mFsHPT6jLcL3AWIqSaU9j]
  • Reactivity of sterically hindered diarylbenzhydryl carbocations – competing trapping by nucleophiles and elimination. ResearchGate / ARKIVOC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwOZ_z6yC1j9iheVlr2auiPTGO7Xl40xhjR62lk-_sshVuWIF6fpfLrv_cPo7Z9pqESKhc3L6_gUjGUMKAJDNPmfUXKbEyBqfawDI-kI8FftzC6a9lsx24mfzYeSsxgaUb4WNhYdbSalTP-_gwk7eG_gJs7Q0nKiCdcvk2qxc6v4qc7dSfP2lGZJXzDqm5Kvo04nOJbjOJgI7qXdPvdIUUJezxF18wU5hq8t2ozdeGOhET7oxarfMzxPNYkyL-RJWps12R2sViRUEVkbj9U6y8bgsZ-396R4Ge59G3RUCp04wkbg==]
  • Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxs48D7C_mDZM24i_NgUYoAFSo2SZM5IVNq2ShyORfRcfG7t5DI82Hhw6fvPIOakb7KErEQ28gA0fFezSB_yfJPOH4k-7wrpwly_n17cZFDkb4GbHG7VYNudZpIXYgZ9Ahs6g_Cs8vEB96fWM=]
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Core Methodology 1: Asymmetric Hydrogenation (AH) of Diaryl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Diarylmethanol Synthesis Support Center . This technical hub is designed for researchers and drug development professionals optimizing the enantioselective synthesis of chiral diarylmethanols—critical pharmacophores found in antihistaminic and anticholinergic drugs such as (S)-neobenodine and (S)-carbinoxamine[1].

Because diaryl ketones and aromatic aldehydes present unique stereoelectronic challenges (e.g., differentiating two structurally similar aryl rings), achieving high enantiomeric excess (ee) requires precise control over catalytic microenvironments. Below, you will find causality-driven workflows, self-validating protocols, and troubleshooting logic for the two primary synthetic methodologies.

The Causality of Stereocontrol: The stereocontrol in Ru-catalyzed AH of unsymmetrical diaryl ketones is notoriously difficult due to the minimal steric and electronic differentiation between the two aryl groups. By utilizing chiral diphosphine/diamine Ru complexes (e.g., trans-RuCl₂[(S)-xylbinap][(S)-daipen]), researchers can create a highly specific, rigid chiral pocket. The reaction proceeds via an "outer-sphere" mechanism where a hydride from the metal and a proton from the amine are simultaneously transferred to the ketone carbonyl. This concerted transfer minimizes steric repulsion and maximizes enantioselection by differentiating subtle electronic or steric features, such as ortho-substituents[2].

Protocol: Ru-Catalyzed Asymmetric Hydrogenation

Self-Validation Standard: Always run a parallel control reaction using a racemic reducing agent (e.g., NaBH₄) to establish baseline chiral HPLC retention times for both enantiomers before evaluating your catalytic system[2].

  • Catalyst Preparation: In an argon-filled glovebox, dissolve trans-RuCl₂[(S)-xylbinap][(S)-daipen] (Substrate/Catalyst ratio = 2000) in rigorously degassed, anhydrous 2-propanol.

  • Base Activation: Add t-C₄H₉OK (ketone/Ru/base = 2000:1:8). Causality: The strong base is essential to eliminate HCl from the precatalyst, generating the active 16-electron Ru-amido species required for the catalytic cycle.

  • Substrate Addition: Add the unsymmetrical diaryl ketone (e.g., o-methylbenzophenone) to achieve a 1.0 M concentration.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, pressurize with H₂ (8 atm), and stir at 28 °C for 14–16 hours.

  • Workup: Vent the H₂ gas, concentrate the mixture under reduced pressure, and purify via silica gel chromatography to isolate the chiral benzhydrol.

FAQ & Troubleshooting: Hydrogenation Workflows

Q: My reaction stalls at 50% conversion. How do I fix this? A: Incomplete conversion often stems from trace moisture or oxygen quenching the active Ru-hydride species. Ensure your 2-propanol is rigorously anhydrous. Additionally, check for coordinating impurities in your starting ketone (e.g., unreacted halides from prior synthetic steps), which can irreversibly poison the Ru-catalyst.

Q: The ee is consistently below 40%. What is going wrong? A: Low ee usually indicates a mismatch between the ligand's chiral pocket and the substrate's steric profile. If your substrate lacks an ortho-directing group, the energetic difference between the two diastereomeric transition states is too small. Consider introducing a removable ortho-halide (like bromine) to act as an enantiodirective functional substituent, which can later be removed via hydrogenolysis[2].

ATH_Workflow A Precatalyst RuCl2(diamine)(diphosphine) B Base Activation (KOtBu in i-PrOH) A->B C Active Ru-Hydride Species B->C D Diaryl Ketone Coordination C->D E Outer-Sphere Hydride Transfer D->E F Chiral Diarylmethanol E->F F->C Catalyst Regeneration

Caption: Ru-catalyzed asymmetric transfer hydrogenation workflow for chiral diarylmethanols.

Core Methodology 2: Enantioselective Arylation of Aromatic Aldehydes

The Causality of Boron-to-Zinc Exchange: Direct addition of arylmetals to aldehydes is a powerful alternative to hydrogenation. However, organozinc reagents alone are often unreactive, while organolithium/Grignard reagents are too reactive, leading to fast, uncatalyzed racemic background reactions. The solution is in situ boron-to-zinc exchange. By mixing arylboronic acids with diethylzinc in the presence of a chiral ligand (e.g., ferrocenyl oxazoline or binaphthyl-prolinol), a highly reactive, chiral arylzinc intermediate is formed. The bulky ligand dictates the facial trajectory of the nucleophilic attack, ensuring high enantioselectivity[3].

Protocol: Arylation via Boron-to-Zinc Exchange
  • Transmetalation Setup: Under argon, mix the chiral ligand (e.g., ferrocenyl oxazoline, 10 mol%) and arylboronic acid (2.0 equiv) in anhydrous toluene.

  • Zinc Addition: Add diethylzinc (ZnEt₂, 3.0 equiv) dropwise at 10 °C. Stir for 12 hours. Causality: The 12-hour incubation at 10 °C ensures complete boron-to-zinc exchange without triggering premature, non-selective alkylation of the ligand.

  • Aldehyde Addition: Cool the mixture to 0 °C and slowly add the aromatic aldehyde (1.0 equiv).

  • Reaction: Stir for 24 hours at 0 °C.

  • Quenching: Quench strictly with saturated aqueous NH₄Cl at 0 °C. Causality: Using a mild, buffered quench prevents retro-aldol or acid-catalyzed racemization pathways. Extract with EtOAc, dry over Na₂SO₄, and purify.

FAQ & Troubleshooting: Arylation Workflows

Q: I am observing significant amounts of the ethyl-addition byproduct instead of the arylated product. A: This occurs when the boron-to-zinc exchange is incomplete, leaving excess active diethylzinc to react with the aldehyde. Ensure your arylboronic acid is strictly dry (anhydrides or boroxines can form and slow down transmetalation) and extend the incubation time in Step 2 to 16 hours.

Q: The yield is high, but the product is nearly racemic. A: A racemic product indicates the uncatalyzed background reaction is outcompeting the ligand-directed pathway. Lower the reaction temperature to -20 °C. If the issue persists, your ligand may not be sterically demanding enough; switch to a bulkier framework like an H8-BINOL derivative or a rigid ferrocenyl ligand.

Arylation_Troubleshooting Issue Issue: Low Enantioselectivity (ee < 80%) Check1 Is background racemic alkylation occurring? Issue->Check1 Sol1 Lower Temp to -20°C or add Ti(OiPr)4 Check1->Sol1 Yes Check2 Is ligand sterically sufficient? Check1->Check2 No Sol2 Switch to bulky H8-BINOL or Ferrocenyl ligand Check2->Sol2 No

Caption: Troubleshooting logic tree for low enantioselectivity in aldehyde arylation.

Data Presentation: Performance Summary of Key Methodologies

To assist in selecting the optimal synthetic route, the following table summarizes the expected quantitative outcomes based on the catalytic system and substrate class.

MethodologySubstrate ClassCatalyst / Chiral LigandTypical Yield (%)Typical ee (%)
Asymmetric Hydrogenation o-Substituted Diaryl Ketonestrans-RuCl₂[(S)-xylbinap][(S)-daipen]93 – 99%93 – 98%
Asymmetric Hydrogenation Unsubstituted Diaryl KetonesRuPHOX-Ru85 – 99%80 – 99%
Enantioselective Arylation Aromatic AldehydesFerrocenyl oxazoline (N,O-ligand)80 – 95%90 – 96%
Enantioselective Arylation Aromatic AldehydesBinaphthyl–prolinol85 – 96%95 – 99%
Chemoenzymatic Cascade Diaryl KetonesResin-Pd(OAc)₂ + Alcohol Dehydrogenase83 – 90%87 – 98%

References

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). "Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols." Organic Letters. Available at:[Link]

  • Yao, C., et al. (2013). "Binaphthyl–prolinol chiral ligands: design and their application in enantioselective arylation of aromatic aldehydes." Organic & Biomolecular Chemistry. Available at:[Link]

  • Li, Y., et al. (2024). "Resin-Immobilized Palladium Acetate and Alcohol Dehydrogenase for Chemoenzymatic Enantioselective Synthesis of Chiral Diarylmethanols." The Journal of Organic Chemistry. Available at:[Link]

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Technical Support Center: Suppressing Over-Reduction in Diaryl Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing chemoselectivity challenges during the reduction of diaryl ketones.

Mechanistic Primer: The Hydrogenolysis Trap

The reduction of a diaryl ketone (e.g., benzophenone derivatives) to a diaryl methanol (benzhydrol) is a standard transformation in pharmaceutical synthesis. However, the resulting benzylic C–O bond is highly susceptible to hydrogenolysis —the cleavage of the C–O bond to form a diaryl methane.

The Causality: The two flanking aromatic rings stabilize any developing positive charge or radical character at the benzylic carbon. When using traditional palladium-on-carbon (Pd/C) catalysts, the metal's strong affinity for


-systems anchors the aromatic rings flat against the catalyst surface. This perfectly positions the weakened benzylic C–O bond for oxidative addition and subsequent irreversible cleavage.

Pathway K Diaryl Ketone (Ar-CO-Ar) A Diaryl Methanol (Ar-CH(OH)-Ar) K->A Catalytic H2 (Desired Reduction) M Diaryl Methane (Ar-CH2-Ar) A->M Pd/C, H2, Acid (Undesired Hydrogenolysis)

Reaction pathway showing desired hydrogenation and undesired hydrogenolysis.

Troubleshooting & FAQs

Q1: I am using Pd/C and H₂, but my GC-MS shows complete conversion to the diarylmethane. How can I stop at the alcohol? A1: Pd/C is notoriously hyperactive for benzylic C–O cleavage. To suppress this, you must alter the catalyst's surface electronics or switch metals.

  • Causality: Palladium facilitates rapid hydrogenolysis due to its surface binding geometry. Platinum (PtO₂) or Ruthenium (Ru/C) are significantly less active for C–O bond cleavage while maintaining excellent ketone reduction activity.

  • Actionable Fix: Switch to a microencapsulated palladium catalyst like Pd(0)EnCat™ 30NP. The polymer matrix sterically restricts the deep surface binding required for hydrogenolysis, yielding >96% of the target alcohol[1]. Alternatively, if Pd/C must be used, add a catalyst poison (e.g., 1 equivalent of triethylamine or ethylenediamine) to selectively deactivate the highly energetic edge sites responsible for C–O cleavage.

Q2: My substrate contains halogenated aromatic rings. Pd/C causes both over-reduction and dehalogenation. What is the alternative? A2: Transition to Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium catalyst (e.g., Ru(II)-TsDPEN)[2].

  • Causality: ATH operates via an outer-sphere mechanism. The hydrogen is transferred from a Ru-hydride directly to the carbonyl carbon and oxygen through a concerted six-membered transition state. Because the substrate never directly coordinates to the metal surface, both benzylic C–O cleavage and aryl-halide oxidative addition are completely bypassed[3].

NoyoriCycle Amide 16e- Ru(II) Amide (Active Catalyst) Hydride 18e- Ru(II) Hydride (H-Donor Complex) Amide->Hydride + 2H (from iPrOH) Hydride->Amide - 2H (to Ketone) Alcohol Diaryl Methanol (Stable Product) Hydride->Alcohol Concerted Mechanism (Prevents C-O Cleavage) Ketone Diaryl Ketone (Substrate) Ketone->Alcohol Outer-Sphere H-Transfer

Noyori ATH catalytic cycle demonstrating outer-sphere hydrogen transfer.

Q3: How does my choice of solvent influence the over-reduction pathway? A3: Solvents dictate the ionization potential of the benzylic alcohol.

  • Causality: Acidic solvents (like acetic acid or TFA) protonate the benzylic hydroxyl group, turning it into an excellent leaving group (water). This rapidly accelerates the formation of the resonance-stabilized diarylmethyl carbocation, which is immediately reduced to the alkane.

  • Actionable Fix: Always use neutral or mildly basic solvents (e.g., ethanol with a drop of Et₃N, or pure isopropanol) when hydrogenating diaryl ketones[4].

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the expected outcomes of diaryl ketone reduction under various catalytic systems, highlighting the chemoselectivity divergence.

Catalyst SystemSolventAdditiveConversion to Alcohol (%)Over-reduction to Alkane (%)
5% Pd/C EthanolNone< 10%> 90%
5% Pd/C Acetic AcidNone0%100%
5% Pd/C EthanolEt₃N (1.0 eq)~85%~15%
Pd(0)EnCat™ 30NP EthanolNone96%< 4%
Ru(II)-TsDPEN IsopropanolKOH (0.1 eq)> 99%0%

Validated Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Pd(0)EnCat™ 30NP

This protocol utilizes microencapsulated palladium to physically restrict the substrate-metal interaction, preventing the deep binding required for hydrogenolysis[1].

  • Preparation: Charge a flame-dried autoclave with the diaryl ketone (10.0 mmol) and absolute ethanol (25 mL).

  • Catalyst Addition: Add Pd(0)EnCat™ 30NP (0.5 mol% Pd). Note: Pre-washing the catalyst with ethanol improves conversion rates.

  • Purging: Seal the autoclave. Purge the vessel with N₂ (3 x 10 bar), followed by H₂ (3 x 10 bar).

  • Reaction: Pressurize the vessel to 1 atm of H₂ and stir vigorously at 25 °C for 12 hours.

  • Self-Validation Step: The reaction is self-validating through hydrogen uptake monitoring. The theoretical uptake for 10 mmol of ketone is ~245 mL of H₂ at STP. A sharp cessation of uptake at this volume confirms chemoselective reduction without hydrogenolysis.

  • Workup: Filter the mixture through a short pad of Celite to recover the encapsulated catalyst. Concentrate the filtrate under reduced pressure to yield the pure diaryl methanol.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (Metal-Surface-Free)

This protocol relies on an outer-sphere mechanism, guaranteeing zero over-reduction while simultaneously establishing chirality if the diaryl ketone is unsymmetrical[3],[2].

  • Preparation: In a strictly inert atmosphere (glovebox or Schlenk line), dissolve the diaryl ketone (10.0 mmol) in anhydrous isopropanol (50 mL).

  • Catalyst Activation: In a separate vial, dissolve the precatalyst RuCl (0.05 mmol, 0.5 mol%) in isopropanol (5 mL) and add a 0.1 M solution of KOH in isopropanol (1.0 mL). Stir for 5 minutes until the color shifts to deep purple (indicating formation of the active 16e- Ru-amide).

  • Reaction: Transfer the active catalyst solution to the ketone mixture. Stir at 25 °C for 14 hours.

  • Self-Validation Step: Acetone is generated as a stoichiometric byproduct of the hydride transfer from isopropanol. The distinct presence of acetone (detectable via GC-FID or olfactory confirmation) validates that the catalytic hydride transfer cycle is actively turning over.

  • Workup: Quench the reaction by exposing it to air and adding 1 mL of water. Concentrate the mixture, dissolve in ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure, non-hydrogenolyzed alcohol.

References

  • [3] Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society. URL: [Link]

  • [4] National Science Foundation / RSC. Selective Lignin Depolymerization via Transfer Hydrogenolysis Using Hydrotalcite Supported Palladium. NSF Public Access. URL: [Link]

  • [2] Wang, Y., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI Chem Proceedings. URL: [Link]

  • [1] Ley, S. V., et al. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry (via PMC). URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (3-Chlorophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3-Chlorophenyl)(4-methoxyphenyl)methanol, a chiral diarylmethanol with potential applications in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive understanding of the subtle electronic and steric influences that govern the chemical shifts and coupling patterns in this class of molecules.

The Significance of Structural Analysis

(3-Chlorophenyl)(4-methoxyphenyl)methanol possesses two distinct aromatic rings with different substitution patterns, leading to a complex and informative ¹H NMR spectrum. The chlorine atom on one ring acts as an electron-withdrawing group through induction, while the methoxy group on the other is electron-donating through resonance. These opposing electronic effects, coupled with the chirality at the benzylic carbon, create a unique magnetic environment for each proton, which is reflected in its chemical shift. A thorough analysis of this spectrum is crucial for confirming the compound's identity, assessing its purity, and understanding its conformational preferences.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra. The following is a general procedure suitable for the analysis of diarylmethanols.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid (3-Chlorophenyl)(4-methoxyphenyl)methanol.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), which is a good first choice for many organic compounds.[1][2] Other solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can be used if solubility is an issue.

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard, with its signal defined as 0.00 ppm.

Instrumental Analysis:

The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full magnetization recovery between pulses, and a spectral width that encompasses all expected proton resonances.

Spectral Analysis of (3-Chlorophenyl)(4-methoxyphenyl)methanol

Due to the limited availability of a published experimental spectrum, a high-quality predicted ¹H NMR spectrum was generated to serve as the basis for our analysis. The predicted spectrum provides a reliable estimation of the chemical shifts and coupling patterns based on established theoretical models.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~2.5 (variable)s (broad)1H-OH
23.81s3H-OCH₃
35.75s1HBenzylic-H
46.88d2HH-3', H-5'
57.20-7.35m6HH-2', H-6', H-4, H-5, H-6, H-2

Note: The exact chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

Comparative Spectral Analysis

To better understand the spectral features of (3-Chlorophenyl)(4-methoxyphenyl)methanol, a comparison with the spectra of two related compounds, Diphenylmethanol and (4-Chlorophenyl)(phenyl)methanol, is instructive.

Alternative 1: Diphenylmethanol

Diphenylmethanol serves as the parent, unsubstituted diarylmethanol. Its spectrum provides a baseline for understanding the electronic effects of the substituents in our target molecule.

Experimental ¹H NMR Data for Diphenylmethanol (400 MHz, CDCl₃):

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
12.24d1H-OH
25.88d1HBenzylic-H
37.28-7.43m10HAromatic-H

Source: Royal Society of Chemistry, 2021[3]

Alternative 2: (4-Chlorophenyl)(phenyl)methanol

This analog allows for a direct assessment of the impact of the methoxy group by comparing its spectrum to that of the target molecule.

Experimental ¹H NMR Data for (4-Chlorophenyl)(phenyl)methanol (400 MHz, CDCl₃):

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
12.17 (OH), 6.85 (CH)s1H (-OH), 1H (CH)-OH, Benzylic-H
27.22-7.41m9HAromatic-H

Note: Data extracted from a spectrum of the corresponding acetate, with the benzylic proton chemical shift referenced.[4]

In-depth Discussion and Interpretation

The comparison of these three spectra reveals key insights into the structure-spectrum correlations.

The Benzylic Proton:

The benzylic proton (the one attached to the carbon bearing the hydroxyl group and both aromatic rings) is a diagnostic signal in these molecules.

  • In Diphenylmethanol , this proton appears as a doublet at 5.88 ppm, coupled to the hydroxyl proton.

  • In (4-Chlorophenyl)(phenyl)methanol , the benzylic proton is found at approximately 5.85 ppm.

  • For our target molecule, (3-Chlorophenyl)(4-methoxyphenyl)methanol , the predicted chemical shift is around 5.75 ppm. The slight upfield shift compared to the other two is likely due to the net electron-donating effect of the methoxy group, which increases the electron density at the benzylic carbon, leading to greater shielding.

The Aromatic Protons:

The aromatic region (typically 6.5-8.0 ppm) provides a wealth of information about the substitution patterns on the benzene rings.

  • In Diphenylmethanol , all ten aromatic protons resonate in a complex multiplet between 7.28 and 7.43 ppm.

  • In (4-Chlorophenyl)(phenyl)methanol , the nine aromatic protons also appear as a multiplet in a similar region.

  • In (3-Chlorophenyl)(4-methoxyphenyl)methanol , the aromatic protons are more dispersed. The two protons (H-3' and H-5') on the methoxy-substituted ring are shifted upfield to around 6.88 ppm due to the strong electron-donating effect of the methoxy group. The remaining six aromatic protons appear in a more complex multiplet between 7.20 and 7.35 ppm. The electron-withdrawing chlorine atom on the other ring will deshield the protons on that ring, causing them to resonate at the lower field end of this range.

The Methoxy and Hydroxyl Protons:

  • The three protons of the methoxy group in (3-Chlorophenyl)(4-methoxyphenyl)methanol give rise to a sharp singlet at approximately 3.81 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

  • The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable. In the provided data for Diphenylmethanol, it appears as a doublet at 2.24 ppm due to coupling with the benzylic proton. In many cases, especially with traces of acid or water, this coupling is not observed due to rapid proton exchange, and the signal appears as a broad singlet.

Visualizing the Structural Relationships

The following diagrams illustrate the structures of the compared molecules and the key proton environments.

cluster_target (3-Chlorophenyl)(4-methoxyphenyl)methanol cluster_alt1 Diphenylmethanol cluster_alt2 (4-Chlorophenyl)(phenyl)methanol target Target Molecule target_benzylic Benzylic-H target->target_benzylic target_methoxy -OCH3 target->target_methoxy target_hydroxyl -OH target->target_hydroxyl target_chloro_ring 3-Chlorophenyl Ring target->target_chloro_ring target_methoxy_ring 4-Methoxyphenyl Ring target->target_methoxy_ring alt1 Alternative 1 alt1_benzylic Benzylic-H alt1->alt1_benzylic alt1_hydroxyl -OH alt1->alt1_hydroxyl alt1_phenyl1 Phenyl Ring 1 alt1->alt1_phenyl1 alt1_phenyl2 Phenyl Ring 2 alt1->alt1_phenyl2 alt2 Alternative 2 alt2_benzylic Benzylic-H alt2->alt2_benzylic alt2_hydroxyl -OH alt2->alt2_hydroxyl alt2_chloro_ring 4-Chlorophenyl Ring alt2->alt2_chloro_ring alt2_phenyl Phenyl Ring alt2->alt2_phenyl

Figure 1: Structural comparison of the target molecule and its analogs.

Conclusion

The ¹H NMR spectrum of (3-Chlorophenyl)(4-methoxyphenyl)methanol is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and integration of the signals, and by comparing them to those of simpler, related molecules, a confident assignment of all protons can be achieved. The electron-donating methoxy group and the electron-withdrawing chloro group have predictable and observable effects on the chemical shifts of the aromatic and benzylic protons. This guide serves as a practical example of how comparative ¹H NMR analysis can be a powerful tool for the structural elucidation of complex organic molecules, providing essential data for researchers in drug discovery and chemical development.

References

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). 4 - Supporting Information.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzhydrol. Retrieved from [Link]

  • Chegg. (2020, June 26). Solved Below are the 1H NMR spectrum of diphenylmethanol, | Chegg.com. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5426–5432.
  • Royal Society of Chemistry. (2016). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. (2022, February 23). ChemRxiv. Retrieved from [Link]
    
  • ResearchGate. (n.d.). Figure S8. 1 H NMR spectra of (2-benzotellurophenyl)diphenylmethanol (8). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANOL | CAS 119-56-2. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information.
  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). Diphenylmethanol 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]

  • Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Carl ROTH. (n.d.). Diphenylmethanol, 10 g, CAS No. 91-01-0. Retrieved from [Link]

Sources

Comparing reactivity of 3-chloro vs 4-chloro substituted diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of 3-chloro vs 4-chloro substituted diarylmethanols Content Type: Publish Comparison Guide

Executive Summary

In the context of drug development and physical organic chemistry, the reactivity of substituted diarylmethanols (benzhydrols) is governed primarily by the stability of the carbocation intermediate formed during nucleophilic substitution (


) or oxidation reactions.

The Bottom Line:

  • 4-Chloro (para) derivatives are significantly more reactive in solvolysis and ionization reactions than 3-Chloro (meta) derivatives.

  • Mechanism: While chlorine is electron-withdrawing by induction (-I), the 4-chloro substituent provides resonance stabilization (+R) to the electron-deficient carbocation center. The 3-chloro substituent cannot offer this resonance stabilization and acts solely as a destabilizing electron-withdrawing group.

  • Benchmarking: Both isomers are generally less reactive than unsubstituted benzhydrol, but the 4-chloro isomer sits much closer to the parent compound in reactivity profiles than the 3-chloro isomer.

Mechanistic Foundation: Electronic Effects & Causality

To understand the reactivity difference, one must analyze the electronic inputs into the benzhydryl cation (the rate-determining intermediate).

The Hammett Prediction

The Hammett equation (


) quantitatively predicts these rates. For benzhydryl solvolysis, the reaction constant (

) is large and negative (typically

to

), indicating a high demand for electron density at the reaction center.
  • 3-Chloro (

    
    ):  The meta-position allows only for Inductive withdrawal (-I). It pulls electron density away from the cationic center, destabilizing it and raising the activation energy (
    
    
    
    ).
  • 4-Chloro (

    
    ):  The para-position involves a competition between Inductive withdrawal (-I) and Resonance donation (+R). The lone pairs on the chlorine atom can overlap with the 
    
    
    
    -system to delocalize the positive charge. Although the net effect is still withdrawing (relative to Hydrogen), the +R effect significantly mitigates the destabilization compared to the meta-isomer.
Reaction Pathway Visualization

The following diagram illustrates the critical resonance difference that makes the 4-Cl pathway faster.

ReactionMechanism Substrate Substrate (R-Cl-Benzhydrol) TS Transition State (Ionization) Substrate->TS Rate Determining Step Meta_Path 3-Cl Pathway (-I Effect Only) Substrate->Meta_Path Para_Path 4-Cl Pathway (-I and +R Effects) Substrate->Para_Path Cation Carbocation Intermediate TS->Cation Product Solvolysis Product (Ether/Alcohol) Cation->Product Nucleophilic Attack (H2O/EtOH)

Caption: Comparative reaction coordinate. The 4-Cl pathway benefits from resonance stabilization, lowering the energy of the Transition State and Carbocation relative to the 3-Cl pathway.

Comparative Data Analysis

The following table synthesizes physical organic data to quantify the reactivity gap. Relative rates (


) are calculated based on standard Hammett correlations for benzhydryl chloride solvolysis in ethanol.
Parameter3-Chloro (Meta)4-Chloro (Para)Unsubstituted (H)Implication
Hammett Constant (

)
+0.37 +0.23 0.00Lower

= Faster Reaction
Electronic Effect Induction (-I) onlyInduction (-I) + Resonance (+R)Reference4-Cl stabilizes cation better

(Solvolysis)
~0.03 ~0.12 1.004-Cl reacts ~4x faster than 3-Cl

(Example)
~23 hours~6 hours~40 mins3-Cl requires higher temps or longer times

> Note: The "Relative Rate" assumes a reaction constant


. While 4-Cl is faster than 3-Cl, both are significantly slower than the unsubstituted parent due to the high electronegativity of chlorine.

Experimental Protocols

To empirically validate these differences in your own lab, use the following self-validating protocols.

Synthesis of Benzhydryl Chlorides (Precursor)

Before testing reactivity, convert the diarylmethanol to the chloride, as the hydroxyl group is a poor leaving group.

  • Dissolution: Dissolve 10 mmol of the specific chlorobenzhydrol in 15 mL of dry toluene.

  • Conversion: Add 10 mL of concentrated HCl (37%) or thionyl chloride (

    
    , 1.2 eq) at 60°C.
    
  • Reaction: Stir for 2.5 hours.

  • Isolation: Cool to 20°C. Separate the organic layer, wash with 10%

    
     (to pH 7), dry over anhydrous 
    
    
    
    , and evaporate solvent.
    • Checkpoint: Verify product purity via

      
      H NMR (Look for the methine proton shift from ~5.8 ppm in alcohol to ~6.1 ppm in chloride).
      
Kinetic Assay: Solvolysis Rate Measurement

This protocol measures the rate of HCl generation as the chloride undergoes solvolysis in aqueous ethanol.[1]

Reagents:

  • Substrate: 3-Cl and 4-Cl benzhydryl chlorides (0.1 M stock in acetone).

  • Solvent: 80% Ethanol / 20% Water (v/v).

  • Indicator: Bromothymol Blue or Conductometer.

Workflow Diagram:

KineticWorkflow cluster_measure Measurement Loop (Every 5-10 mins) Prep Sample Preparation (0.1M Substrate in Acetone) Initiate Initiation Inject into 80% EtOH/H2O Start Timer (t=0) Prep->Initiate Aliquot Remove Aliquot (5 mL) Initiate->Aliquot Quench Quench (Cold Acetone/Ice) Aliquot->Quench Titrate Titrate HCl (vs 0.01N NaOH) Quench->Titrate Titrate->Aliquot Repeat Calc Data Analysis Plot ln(a/(a-x)) vs time Titrate->Calc End Point

Caption: Standard titrimetric workflow for determining first-order rate constants (


).

Calculation: Plot


 versus time (

). The slope of the line is the rate constant

.
  • Expectation: The slope for the 4-Cl substrate will be noticeably steeper than that of the 3-Cl substrate.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Winstein, S., Fainberg, A. H., & Grunwald, E. (1957). Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide.[1][2][3][4] Journal of the American Chemical Society, 79(15), 4146–4155.

  • Koh, H. J., Kang, S. J., & Kim, C. J. (2009). Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation.[3] Bulletin of the Korean Chemical Society, 30(2), 378-384.[3]

  • Amherst College. Experiment 8: Kinetics of SN1 Solvolysis. Organic Chemistry Laboratory Manual.

Sources

Introduction: The Analytical Imperative for (3-Chlorophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Selecting and Utilizing HPLC Retention Time Standards for the Analysis of (3-Chlorophenyl)(4-methoxyphenyl)methanol

This guide provides a comprehensive framework for selecting, implementing, and comparing High-Performance Liquid Chromatography (HPLC) retention time standards for the quantitative and qualitative analysis of (3-Chlorophenyl)(4-methoxyphenyl)methanol. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the fundamental principles and rationale that underpin robust and reproducible HPLC method development.

(3-Chlorophenyl)(4-methoxyphenyl)methanol is a substituted benzhydrol derivative, a chemical scaffold of interest in medicinal chemistry and materials science. Accurate and precise analytical methods are paramount for tracking its synthesis, assessing purity, and conducting metabolic studies. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high-resolution separation of the target analyte from impurities and related compounds.[1][2][3]

However, the reliability of HPLC data hinges on managing the inherent variability of the technique. Fluctuations in mobile phase composition, column temperature, flow rate, and column aging can all lead to shifts in retention time, complicating peak identification and compromising quantitative accuracy.[4][5] The strategic use of retention time standards is the cornerstone of mitigating these effects, ensuring method robustness and inter-laboratory transferability. This guide will explore the selection of appropriate standards and present a self-validating protocol for their use.

Section 1: Foundational Principles of Retention and Standard Selection

The behavior of any analyte in a reversed-phase HPLC system is governed by its physicochemical properties, primarily its hydrophobicity.[6] Before selecting standards, it is crucial to understand the target molecule.

(3-Chlorophenyl)(4-methoxyphenyl)methanol is a moderately polar molecule. The phenyl and chlorophenyl groups contribute significant hydrophobicity, while the hydroxyl and methoxy groups add polarity. In a reversed-phase system (e.g., using a C18 stationary phase), retention will be driven by the hydrophobic interactions of the aromatic rings with the non-polar stationary phase.

The Role of a Retention Time Standard

A retention time standard serves as a benchmark within a chromatographic run. There are two primary categories:

  • External Standards: A pure reference compound analyzed in a separate injection under identical conditions. This is useful for initial peak identification but does not account for variations in injection volume or run-to-run instrument variability.

  • Internal Standards (IS): A well-characterized compound added at a constant concentration to every sample, calibrator, and blank.[7] The ratio of the analyte's response to the IS response is used for quantification. This approach is superior as it corrects for errors in sample preparation and injection volume, significantly improving precision and accuracy.[7][8]

Criteria for an Ideal Internal Standard

The selection of an effective internal standard is a critical decision in method development.[8] The ideal IS should possess the following characteristics:

  • Structural Similarity: It should be chemically similar to the analyte to ensure comparable behavior during sample extraction and chromatography.

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix (baseline separation is ideal).

  • Elution Proximity: It should elute near the analyte of interest to ensure it experiences similar chromatographic conditions.

  • Purity and Stability: The IS must be highly pure and stable in the sample and solvent matrices.

  • Non-Interference: It should not be naturally present in the samples being analyzed and should not react with the analyte.

Section 2: A Comparative Analysis of Potential Retention Time Standards

Given the structure of (3-Chlorophenyl)(4-methoxyphenyl)methanol, we can propose several candidate compounds to serve as internal or external standards. The following compounds are selected based on their structural relationship to the analyte, which dictates their likely retention behavior in a reversed-phase system.

Compound NameStructureKey Structural Difference from AnalytePredicted Retention Behavior (vs. Analyte)Rationale for Selection
Analyte: (3-Chlorophenyl)(4-methoxyphenyl)methanolC14H13ClO2-Reference The target molecule for analysis.
Standard 1: BenzhydrolC13H12OLacks both chloro and methoxy groups.Shorter Retention Less hydrophobic due to the absence of the chloro group. Serves as a good early-eluting marker.
Standard 2: (4-Methoxyphenyl)(phenyl)methanolC14H14O2Lacks the chloro group.Shorter Retention The chloro group is a significant contributor to hydrophobicity. Its absence will decrease retention time relative to the analyte.
Standard 3: (4-Chlorophenyl)(phenyl)methanolC13H11ClOLacks the methoxy group.Similar or Slightly Shorter Retention The methoxy group has a minor impact on overall hydrophobicity compared to the chloro group. This compound is an excellent candidate for an internal standard due to its high structural similarity.
Standard 4: (3,4-Dichlorophenyl)(4-methoxyphenyl)methanolC14H12Cl2O2Contains an additional chloro group.Longer Retention Increased halogenation significantly increases hydrophobicity, leading to stronger interaction with the C18 stationary phase and a longer retention time.

This comparative table allows a researcher to select a standard that best fits their specific separation needs. For an internal standard, (4-Chlorophenyl)(phenyl)methanol (Standard 3) is the most promising candidate due to its close structural analogy and predicted nearby elution.

Section 3: Experimental Protocol for Comparative Analysis

This section provides a detailed, self-validating HPLC method designed for the analysis of (3-Chlorophenyl)(4-methoxyphenyl)methanol and the evaluation of potential retention time standards.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade).

  • Analyte: (3-Chlorophenyl)(4-methoxyphenyl)methanol (≥98% purity).

  • Standards: Benzhydrol, (4-Methoxyphenyl)(phenyl)methanol, (4-Chlorophenyl)(phenyl)methanol, etc. (≥98% purity).

Instrumentation and Conditions
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 225 nm (based on typical benzhydrol absorbance).

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte and each standard into separate 10 mL volumetric flasks, using methanol as the diluent.

  • Working Standard Solution (10 µg/mL): Create a mixed working solution by pipetting 100 µL of each stock solution into a single 10 mL volumetric flask and diluting to volume with a 50:50 mixture of acetonitrile and water. This solution will be used to determine the individual retention times and resolution of all compounds in a single run.

  • Internal Standard Spiking (for IS evaluation): Prepare a sample of the analyte at 10 µg/mL and spike it with the chosen internal standard (e.g., Standard 3) at the same concentration.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation A Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) D Equilibrate HPLC System (C18, 30°C, 1.0 mL/min) A->D B Prepare Individual Stock Solutions (1 mg/mL in Methanol) C Create Mixed Working Standard (10 µg/mL of all compounds) B->C E Inject Mixed Working Standard (10 µL) C->E D->E F Acquire Chromatographic Data (Gradient Elution, UV at 225 nm) E->F G Identify Peaks and Record Retention Times (tR) F->G H Calculate Relative Retention Time (RRT) and Resolution (Rs) G->H I Select Optimal Standard Based on Elution Order and Resolution H->I G cluster_standards Potential Internal Standards Analyte Analyte: (3-Chlorophenyl) (4-methoxyphenyl)methanol S2 Std 2: (4-Methoxyphenyl) (phenyl)methanol Analyte->S2  -Cl  Shorter tR  Good Rs? S3 Std 3: (4-Chlorophenyl) (phenyl)methanol Analyte->S3  -OCH3  Similar tR  Good Rs? Decision Optimal IS Selection S2->Decision S3->Decision Criteria Criteria Met? - Rs >= 1.5 - RRT ≈ 0.8-1.2 - No Interference Decision->Criteria

Sources

UV-Vis Absorption Profiling of (3-Chlorophenyl)(4-methoxyphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate spectroscopic characterization of synthetic intermediates is a critical quality control step. (3-Chlorophenyl)(4-methoxyphenyl)methanol is a highly functionalized benzhydrol derivative frequently utilized as a precursor in the synthesis of biologically active pyrazole derivatives and anti-inflammatory agents[1].

This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of (3-Chlorophenyl)(4-methoxyphenyl)methanol against alternative benzhydrol scaffolds. By understanding the photophysical causality behind its spectrum, scientists can rapidly verify structural integrity and monitor reaction progress (e.g., oxidation to the corresponding benzophenone) during complex synthetic workflows.

Photophysical Causality: The Insulated Chromophore Effect

To interpret the UV-Vis spectrum of (3-Chlorophenyl)(4-methoxyphenyl)methanol, one must first analyze its molecular geometry. The central carbon atom linking the two aromatic rings is


-hybridized. This tetrahedral geometry acts as an insulating node, effectively preventing 

-electron delocalization between the 3-chlorophenyl and 4-methoxyphenyl rings.

Because extended conjugation is absent, the UV-Vis absorption spectrum is not a single, unified electronic transition. Instead, it manifests as the linear superposition (addition) of two isolated chromophores[2]:

  • The 4-Methoxyphenyl Chromophore: The methoxy (

    
    ) group is a potent auxochrome. Through resonance (+M effect), the oxygen lone pairs donate electron density into the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This significantly lowers the 
    
    
    
    transition energy, causing a pronounced bathochromic (red) shift and hyperchromic (intensity-increasing) effect.
  • The 3-Chlorophenyl Chromophore: The chloro (

    
    ) group exerts a weak +M effect but a strong inductive (-I) withdrawal. This results in a much milder bathochromic shift compared to the unsubstituted benzene ring.
    

Consequently, the overall spectrum is dominated by the 4-methoxyphenyl moiety, exhibiting a strong primary absorption band (E-band) in the deep UV region and a broader, secondary absorption band (B-band) in the near-UV region.

Comparative UV-Vis Performance Data

To contextualize the optical properties of (3-Chlorophenyl)(4-methoxyphenyl)methanol, we must compare it against its unsubstituted parent scaffold, benzhydrol[3][4], and a symmetrically substituted alternative, bis(4-methoxyphenyl)methanol.

The table below summarizes the quantitative absorption maxima (


) and the relative molar absorptivity (

) trends observed in spectroscopic-grade ethanol.
CompoundStructural FeaturesPrimary

(E-band)
Secondary

(B-band)
Molar Absorptivity (

) Trend
Benzhydrol Unsubstituted parent; lacks auxochromic groups.~205 nm~255–258 nmLow; minimal perturbation of benzene

transitions.
(3-Chlorophenyl)(4-methoxyphenyl)methanol Asymmetric; contains one strong (+M) and one weak (+M/-I) auxochrome.~225 nm~272 nmModerate; spectrum is dominated by the 4-methoxyphenyl absorption.
Bis(4-methoxyphenyl)methanol Symmetric; contains two strong (+M) auxochromes.~227 nm~275 nmHigh; additive hyperchromic effect from dual methoxy groups.

Note: Oxidation of any of these secondary alcohols to their corresponding benzophenones establishes extended conjugation across the carbonyl group, drastically shifting the


 beyond 300 nm. This stark spectral difference is highly useful for monitoring oxidation reaction kinetics.

Self-Validating Experimental Protocol

Spectroscopic data is only as reliable as the methodology used to acquire it. The following step-by-step protocol is designed as a self-validating system to ensure compliance with the Beer-Lambert law and to eliminate solvent-induced spectral artifacts.

Step 1: Solvent Selection and Baseline Correction
  • Action: Select spectroscopic-grade ethanol (UV cutoff < 210 nm) or acetonitrile (UV cutoff < 190 nm) as the solvent.

  • Causality: Benzhydrol derivatives are highly hydrophobic. Ethanol ensures complete solvation while remaining optically transparent in the critical 220–280 nm analytical window.

  • Validation: Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Run a baseline scan from 200 nm to 400 nm. The resulting absorbance should be

    
     AU.
    
Step 2: Concentration Optimization
  • Action: Prepare a 10 mM stock solution of (3-Chlorophenyl)(4-methoxyphenyl)methanol. Perform serial dilutions to create working solutions of 10 µM, 25 µM, and 50 µM.

  • Causality: Molar absorptivity varies drastically between the E-band and B-band. Testing a concentration gradient ensures that the target peaks fall within the linear dynamic range of the detector.

Step 3: Spectral Acquisition and Data Validation
  • Action: Scan the working solutions from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Validation (The Beer-Lambert Check): Inspect the peak absorbance values. If the absorbance at

    
     exceeds 1.0 AU, the data is invalid due to potential stray light errors and detector saturation; dilute the sample. If the absorbance is below 0.1 AU, the signal-to-noise ratio is too low; concentrate the sample.
    

Analytical Workflow Visualization

The logical relationship of the self-validating spectroscopic protocol is mapped below.

UVVisWorkflow N1 1. Sample Prep (10-50 µM in EtOH) N2 2. Baseline Correction (EtOH Solvent Blank) N1->N2 N3 3. Spectral Acquisition (Scan 200-400 nm) N2->N3 N4 4. Data Validation (0.1 < Abs < 1.0 AU) N3->N4 N4->N1 Invalid (Adjust Conc.) N5 5. Spectral Analysis (Extract λ_max & ε) N4->N5 Valid

Self-validating UV-Vis spectroscopic workflow for benzhydrol derivatives.

References

  • BenchChem Technical Support Team. "Benzhydrol | 91-01-0 - Benchchem: A Comparative Guide to the Infrared Spectrum of Benzhydrol." Benchchem.
  • NIST WebBook. "Benzenemethanol, α-phenyl-". National Institute of Standards and Technology.
  • The Royal Society of Chemistry. "Supporting Information: UV-vis studies of (R)-(3-Chlorophenyl)(4-methoxyphenyl)methanol".
  • PMC / NIH. "Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents".

Sources

Technical Guide: X-ray Crystallography of Substituted Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted diarylmethanols (


) represent a critical pharmacophore in medicinal chemistry, serving as precursors for antihistamines (e.g., diphenhydramine), anticholinergics, and chiral ligands for asymmetric synthesis. In drug development, the absolute configuration  and conformational landscape  of these molecules dictate receptor binding affinity.

While solution-state NMR provides connectivity data, it often fails to resolve the specific torsional constraints imposed by ortho-substitution or the precise hydrogen-bonding networks that stabilize the active pharmaceutical ingredient (API) in the solid state. This guide objectively compares X-ray diffraction (XRD) against computational and spectroscopic alternatives, supported by experimental protocols optimized for these often-labile, low-melting-point solids.

Structural Dynamics & Comparative Analysis

Performance Matrix: XRD vs. Alternatives

In the characterization of diarylmethanols, researchers often choose between XRD, Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT). The following table compares these methodologies based on critical drug development parameters.

FeatureSingle Crystal XRD Solution NMR (NOE/ROE) DFT Modeling
Absolute Configuration Gold Standard (Anomalous scattering)Indirect (Requires chiral shift reagents)Hypothetical (Energy minima only)
Conformational Accuracy High (Frozen bioactive conformation)Low (Time-averaged rotation)Medium (Gas phase bias)
Intermolecular Interactions Direct observation (H-bonds,

-

)
Inferential (Concentration dependence)Calculated
Sample Requirement Single Crystal (

mm)
Solution (

5 mg)
Computational Resources
Throughput Low (days to weeks)High (minutes)Medium (hours)
Structural Insights: The Substituent Effect

The core utility of XRD for diarylmethanols lies in resolving the Twist Angle (


) , defined as the dihedral angle between the two aryl planes. This angle is the primary determinant of steric fit within a protein binding pocket.
  • Unsubstituted/Para-substituted: These molecules exhibit high rotational freedom. In the crystal lattice, they typically adopt a "propeller" conformation with twist angles ranging from 45° to 60° to minimize H-H repulsion.

  • Ortho-substituted (The "Locking" Effect): Introducing a substituent (e.g., -Cl, -Me) at the ortho position drastically restricts rotation. XRD data consistently shows these derivatives crystallize with twist angles approaching 80°–90° , effectively locking the molecule into a rigid conformation. This rigidity often correlates with higher receptor selectivity but makes crystallization significantly more difficult due to poor packing efficiency.

Hydrogen Bonding Synthons

Diarylmethanols are unique hydrogen bond donors. In the absence of strong acceptors (like nitrogen), they form two distinct motifs visible only via XRD:

  • OH...O Tetramers: Four molecules self-assemble into a cyclic

    
     cluster.
    
  • OH...

    
     Interactions:  In electron-deficient rings (e.g., pentafluorophenyl derivatives), the hydroxyl proton points directly at the centroid of an adjacent aromatic ring. This interaction is invisible in standard NMR but critical for lipophilic drug solubility.
    

Experimental Protocol: Crystallizing "Oily" Diarylmethanols

The Challenge: Diarylmethanols with flexible linkers often separate as oils or amorphous gums rather than crystals. The following protocol utilizes a Low-Temperature Vapor Diffusion technique optimized for these difficult substrates.

Phase 1: Solvent Screening (The "Like-Dissolves-Like" Trap)

Avoid simple alcohols (MeOH, EtOH) as primary solvents; they compete for hydrogen bonds and often lead to solvates that collapse upon drying.

  • Recommended Solvent: Ethyl Acetate or Dichloromethane (Good solubility).

  • Recommended Anti-Solvent: Hexane or Pentane (Poor solubility, high volatility).

Phase 2: The Vapor Diffusion Setup
  • Dissolution: Dissolve 20 mg of the diarylmethanol in 0.5 mL of Ethyl Acetate in a small inner vial (GC vial). Ensure the solution is clear.

  • The Chamber: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3 mL of Hexane to the outer vial (do not mix with the inner vial).

  • Equilibration: Cap the outer vial tightly.

  • Thermal Gradient (Crucial Step): Place the setup in a refrigerator at 4°C .

    • Mechanism:[1][2][3][4][5] The cold temperature reduces kinetic energy, promoting ordered lattice formation over amorphous aggregation. The hexane vapor slowly diffuses into the ethyl acetate, gently increasing supersaturation.

  • Harvesting: Inspect after 48–72 hours. Crystals will appear as prisms on the walls of the inner vial.

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K . Diarylmethanols have high thermal motion (libration) in the phenyl rings. Room temperature collection often results in large thermal ellipsoids and poor R-factors (

    
    ).
    
  • Resolution: Aim for

    
     resolution to accurately refine the hydroxyl hydrogen atom, which is essential for defining the H-bond network.
    

Workflow Visualization

The following diagram outlines the decision tree for determining the structure of a new diarylmethanol derivative, from synthesis to SAR (Structure-Activity Relationship) integration.

G Start Crude Diarylmethanol (Oil/Amorphous) Screen Solvent Screening (Polar vs Non-Polar) Start->Screen Method_A Slow Evaporation (Stable Solids) Screen->Method_A High MP Method_B Vapor Diffusion @ 4°C (Oily/Labile) Screen->Method_B Low MP / Oil Check Microscopy Check (Birefringence?) Method_A->Check Method_B->Check Check->Start No (Recycle) XRD Single Crystal XRD (100 K, Mo/Cu Source) Check->XRD Yes Data_Proc Structure Solution (SHELXT / OLEX2) XRD->Data_Proc Analysis Analyze Twist Angle & H-Bond Network Data_Proc->Analysis SAR SAR Integration (Docking Model Update) Analysis->SAR

Caption: Workflow for structural determination of diarylmethanols, prioritizing low-temperature diffusion for difficult oily substrates.

Representative Crystallographic Data[1][5][6][7][8][9][10][11][12][13][14]

The table below aggregates typical geometric parameters observed in substituted diarylmethanols, illustrating the steric impact of ortho-substitution.

Table 1: Geometric Parameters of Selected Diarylmethanols

Compound ClassSubstituent PatternSpace Group (Typical)Twist Angle (

)
H-Bond MotifC-O Bond Length (

)
Diphenylmethanol Unsubstituted



(Tetramer)

(2-Cl-Ph)(Ph)CHOH Ortho-Chloro



(Dimer)

(4-Cl-Ph)(Ph)CHOH Para-Chloro



(Chain)

Perfluorophenyl Electron Deficient



(Arene)

Note: Data represents average values derived from Cambridge Structural Database (CSD) trends for these structural classes.

References

  • Nangia, A., & Desiraju, G. R. (1999). Supramolecular synthons and pattern recognition. Acta Crystallographica Section A. [Link]

  • Gavezzotti, A. (2011). The crystal packing of organic molecules: challenge and fascination. CrystEngComm. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Cambridge Structural Database (CSD). [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for conformational polymorphism discussed in Section 2.2). [Link]

  • Stanton, S. G., et al. (2016). Vapor diffusion crystallization methods for small molecule drugs. Journal of Visualized Experiments. [Link] (Protocol basis for Section 3).

Sources

Elemental analysis calculation for C14H13ClO2

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Elemental Analysis Strategies for Halogenated Organics (Case Study: C14H13ClO2)

As a Senior Application Scientist, I frequently encounter the challenge of validating the elemental composition of halogenated organic intermediates. The molecule C14H13ClO2 (which corresponds to pharmaceutical intermediates such as 2-(2-naphthyloxy)butanoyl chloride or structurally related isomers) presents a classic analytical challenge. It requires the precise quantification of carbon, hydrogen, and oxygen, alongside the specific handling of the chlorine atom, which can interfere with standard combustion detectors.

A singular analytical technique is rarely sufficient for rigorous regulatory submissions or robust quality control. Instead, we must deploy a self-validating system of orthogonal methods. This guide objectively compares three highly complementary techniques—Automated CHNS/O Combustion Analysis, Schöninger Flask Oxidation coupled with Ion Chromatography (IC), and High-Resolution Mass Spectrometry (HRMS)—to establish the absolute elemental truth of C14H13ClO2.

Theoretical Elemental Baseline

Before executing any physical experiment, we must establish the theoretical mass fractions and exact monoisotopic mass of C14H13ClO2. This serves as the mathematical baseline against which all empirical data will be compared.

Table 1: Theoretical Elemental Composition of C14H13ClO2

ElementAtomic Mass (Da)AtomsTotal Mass (Da)Mass Fraction (%)
Carbon (C) 12.01114168.15467.61%
Hydrogen (H) 1.0081313.1045.27%
Chlorine (Cl) 35.450135.45014.25%
Oxygen (O) 15.999231.99812.87%
Total 248.706 100.00%

Exact Monoisotopic Mass: 248.0604 Da | Protonated Ion [M+H]+: 249.0677 Da

Performance Comparison of Analytical Alternatives

To objectively evaluate our analytical options, we must compare their primary outputs, accuracy, and their ability to handle halogens.

Table 2: Comparison of Analytical Techniques for C14H13ClO2

Analytical TechniquePrimary OutputAccuracy / Error MarginHalogen HandlingThroughput
Automated CHN/O Combustion Bulk Mass % (C, H, O)± 0.3% absoluteRequires specialized scrubbersHigh (6-8 mins/sample)
Schöninger Flask + IC Bulk Mass % (Cl)± 0.2% absoluteDirect, highly specificLow (Manual prep required)
High-Resolution MS (HRMS) Exact Mass & Formula< 5 ppm mass errorIsotopic fine structure (35Cl/37Cl)Medium (LC gradient dependent)

Integrated Analytical Workflows & Methodologies

To achieve a self-validating dataset, we integrate these three techniques. The bulk mass fractions confirm the macroscopic purity, while HRMS confirms the microscopic structural identity.

Workflow A Target Molecule C14H13ClO2 B Bulk Elemental (%) Combustion Analyzer A->B Flash Combustion C Exact Mass & Formula HRMS (Orbitrap) A->C ESI-MS D Halogen Quantification Schöninger + IC A->D Flask Oxidation E C, H, O Mass Fractions B->E F Isotopic Fine Structure < 5 ppm Accuracy C->F G Cl Mass Fraction (14.25%) D->G H Orthogonal Validation of Elemental Composition E->H F->H G->H

Integrated analytical workflow for C14H13ClO2 elemental validation.

Methodology 1: Automated CHN/O Combustion Analysis

Causality: Flash combustion at temperatures exceeding 1000°C ensures the complete, instantaneous oxidation of the organic matrix into simple measurable gases (CO2, H2O)[1][2]. However, because the final mass fraction is mathematically derived from the initial sample weight, using a microbalance with 1 µg readability is a strict requirement[3]. A copper reduction zone is employed to quantitatively reduce any formed nitrogen oxides (NOx) to N2 and to scrub excess oxygen from the carrier gas stream[4].

Step-by-Step Protocol:

  • Weigh exactly 1.500 - 2.000 mg of C14H13ClO2 into a highly pure tin capsule using a calibrated microbalance[3].

  • Crimp the capsule to seal out atmospheric gases and place it into the autosampler carousel[5].

  • Introduce the sample into the combustion reactor (1000°C - 1200°C) under a temporary, oxygen-enriched helium flow to trigger flash combustion[5].

  • Pass the resulting gas mixture through a heated copper reduction column to remove excess O2[4].

  • Separate the gases via a gas chromatography (GC) column and quantify the carbon and hydrogen content using a Thermal Conductivity Detector (TCD)[4].

Methodology 2: Halogen Quantification via Schöninger Flask & Ion Chromatography

Causality: Direct injection of halogenated compounds into standard CHN analyzers can produce corrosive chlorine gas, which damages the TCD and skews results. The Schöninger flask method circumvents this by safely mineralizing the organic chlorine into aqueous chloride ions, which are then precisely quantified via ion chromatography without matrix interference.

Step-by-Step Protocol:

  • Weigh ~5.0 mg of C14H13ClO2 onto an ashless filter paper flag.

  • Ignite the paper inside a sealed, oxygen-purged Schöninger flask containing 10 mL of basic absorption solution (e.g., 0.1 M NaOH with 1% H2O2).

  • Invert the flask and allow 30 minutes for the complete absorption of the generated HCl gas into the liquid phase.

  • Dilute the absorption solution to 50 mL with ultra-pure water.

  • Inject 25 µL into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector to quantify the Cl⁻ concentration against a standard calibration curve.

Methodology 3: High-Resolution Mass Spectrometry (HRMS)

Causality: While combustion analysis provides bulk purity, it cannot confirm structural identity. HRMS provides the exact monoisotopic mass. A resolving power greater than 40,000 is necessary to separate our target analyte from isobaric background interferences[6]. Furthermore, the characteristic 3:1 natural abundance ratio of 35Cl to 37Cl provides a self-validating isotopic fingerprint that uniquely confirms the presence of exactly one chlorine atom[7].

HRMS_Logic A HRMS Data Acquisition (Orbitrap/TOF) B Exact Mass Measurement [M+H]+ = 249.0677 Da A->B C Isotopic Fine Structure 35Cl / 37Cl Ratio A->C D Mass Error < 5 ppm B->D E Characteristic 3:1 Isotope Pattern C->E F Unambiguous Formula Assignment: C14H13ClO2 D->F E->F

Logical framework for confirming elemental composition via HRMS.

Step-by-Step Protocol:

  • Prepare a 1 µg/mL solution of C14H13ClO2 in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Inject 5 µL into an LC-HRMS system (e.g., Orbitrap or Q-TOF) operating in positive Electrospray Ionization (ESI+) mode[8][9].

  • Acquire full-scan MS data with a mass resolving power set to at least 70,000 (at m/z 200)[8].

  • Extract the exact mass of the protonated molecule ([M+H]+ theoretical m/z = 249.0677).

  • Validate the elemental composition by ensuring the mass error is < 5 ppm and confirming the 3:1 intensity ratio of the m/z 249.0677 (35Cl) to m/z 251.0647 (37Cl) peaks[7].

References

  • [8] ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Source: resolvemass.ca. URL:[Link]

  • [7] National Institutes of Health (PMC). Mass Resolution and Mass Accuracy: How Much Is Enough? Source: nih.gov. URL:[Link]

  • [1] ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Source: researchgate.net. URL:[Link]

  • [6] Spectroscopy Online. Using High-Resolution LC–MS to Analyze Complex Sample. Source: spectroscopyonline.com. URL:[Link]

  • [2] Elementar. Elemental analysis: operation & applications. Source: elementar.com. URL: [Link]

  • [3] Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Source: mt.com. URL:[Link]

  • [9] Algimed. Chapter 1 – HRMS: Fundamentals and Basic Concepts. Source: algimed.com. URL:[Link]

  • [4] VELP Scientifica. CHNS Determination in reference soil samples. Source: velp.com. URL:[Link]

  • [5] University of Illinois. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Source: uillinois.edu. URL:[Link]

Sources

Reference standards for (3-Chlorophenyl)(4-methoxyphenyl)methanol purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of reference standards for (3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS: 13395-66-9) requires a rigorous understanding of both its analytical chemistry and its inherent structural vulnerabilities. As a diarylcarbinol derivative, this compound serves as a critical building block and intermediate in pharmaceutical synthesis. However, its molecular architecture makes it highly susceptible to specific degradation pathways, complicating its qualification as a primary reference standard.

This guide provides an objective comparison of available reference standard grades, details self-validating experimental protocols for purity determination, and explains the mechanistic causality behind required analytical conditions.

Chemical Profile & Structural Vulnerabilities

Before comparing reference standards, it is crucial to understand the analyte. (3-Chlorophenyl)(4-methoxyphenyl)methanol (C14H13ClO2, MW: 248.71 g/mol ) features a hydroxyl group attached to a benzylic carbon flanked by two aryl rings. The presence of the highly electron-donating 4-methoxyphenyl group stabilizes the formation of a carbocation at the benzylic position.

Expert Insight: Because of this stabilized carbocation intermediate, the compound is extremely prone to rapid dehydration under acidic conditions, forming a diarylalkene. This chemical reality dictates that traditional acidic chromatographic methods (e.g., using 0.1% TFA) will cause artifactual on-column degradation, leading to falsely low purity readings.

Pathway Parent (3-Chlorophenyl)(4-methoxyphenyl)methanol (Intact Standard) Acid Acidic Conditions (e.g., TFA in HPLC) Parent->Acid Oxid Oxidative Stress (O2 / Light) Parent->Oxid Alkene Diarylalkene (Dehydration Impurity) Acid->Alkene -H2O Ketone Diarylketone (Oxidation Impurity) Oxid->Ketone -2H

Figure 1: Primary degradation pathways of diarylcarbinol reference standards.

Comparative Analysis of Reference Standard Grades

When sourcing (3-Chlorophenyl)(4-methoxyphenyl)methanol for quantitative impurity profiling or API release testing, researchers must choose between different grades of materials. Commercial building-block grades often hover around 96% purity[1], which is insufficient for use as a primary quantitative standard without further orthogonal validation.

SpecificationPrimary / qNMR Certified GradeCommercial Analytical GradeIn-House Synthesized
Typical Purity > 99.5% (Absolute Mass Fraction)~ 96.0% (Area %)[1]Variable (80% - 99%)
Quantification Method qNMR (SI-Traceable) + HPLC-UVHPLC-UV or GC-FID onlyRequires full internal validation
Moisture/Volatiles Strictly quantified (KF/TGA)Often unquantifiedMust be determined
Best Use Case API Release, Impurity QuantificationQualitative screening, SynthesisEarly R&D, Custom derivatives
Cost-Effectiveness High initial cost, low riskLow initial cost, high riskHigh labor cost

Orthogonal Analytical Workflow for Purity Determination

To elevate a commercial grade (96%) or in-house synthesized batch to a Certified Primary Reference Standard , a self-validating orthogonal workflow is required. We utilize Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination[2], paired with a pH-controlled HPLC-UV method for chromatographic purity.

Workflow A Raw Material CAS 13395-66-9 B HPLC-UV/PDA (Neutral Mobile Phase) A->B Chromatographic Purity C qNMR Analysis (Maleic Acid IS) A->C Absolute Mass Fraction D KF Titration (Moisture Content) A->D Volatiles Deduction E Certified Primary Reference Standard B->E C->E D->E

Figure 2: Orthogonal analytical workflow for reference standard certification.

Protocol A: Absolute Purity via qNMR

qNMR is the gold standard for absolute quantification because the integral of an NMR peak is directly proportional to the number of nuclei, eliminating the need for a pre-existing reference curve[3].

Step-by-Step Methodology:

  • Standard Selection: Select an SI-traceable internal standard (IS) that does not overlap with the analyte signals. Maleic acid is highly recommended for this compound[3].

  • Sample Preparation: Accurately weigh ~10.0 mg of (3-Chlorophenyl)(4-methoxyphenyl)methanol and ~5.0 mg of Maleic Acid using a microbalance.

  • Dissolution: Co-dissolve both solids completely in 0.6 mL of DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Acquisition Parameters: Acquire the

    
    H-NMR spectrum at 400 MHz or higher. Critical Causality:  Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    = 30–60 seconds). This ensures complete magnetic relaxation between pulses, preventing signal saturation and ensuring accurate integration.
  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation, comparing the integral of the methoxy protons (singlet, ~3.7 ppm) or distinct aromatic protons against the maleic acid olefinic protons (singlet, ~6.2 ppm).

Protocol B: Chromatographic Purity via HPLC-UV (pH-Controlled)

As established, acidic mobile phases (like 0.1% Formic Acid or TFA) will induce dehydration of the diarylcarbinol into a diarylalkene during the run. Therefore, a neutral or slightly basic mobile phase is mandatory.

Step-by-Step Methodology:

  • Column Selection: Use a base-deactivated C18 column designed to withstand higher pH levels (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.0.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes to ensure elution of both the polar parent compound and any highly non-polar dehydration/oxidation impurities.

  • Detection: Monitor via PDA at 230 nm and 254 nm.

  • System Suitability: Inject a stressed sample (treated with 0.1M HCl for 1 hour) to verify that the dehydration impurity (diarylalkene) is chromatographically resolved from the main (3-Chlorophenyl)(4-methoxyphenyl)methanol peak.

Conclusion & Recommendations

For rigorous pharmaceutical applications, relying on commercial 96% building-block grades of (3-Chlorophenyl)(4-methoxyphenyl)methanol is insufficient. Researchers must either procure a fully certified primary standard or utilize the orthogonal qNMR/HPLC workflow described above to self-certify their in-house lots. When performing chromatographic purity assays, analysts must strictly avoid acidic mobile phases to prevent artifactual degradation of the diarylcarbinol core.

References

  • calpaclab.com - (3-Chlorophenyl)(4-methoxyphenyl)methanol, 96% Purity URL: [Link][1]

  • ResolveMass Laboratories Inc. - Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works URL:[Link][3]

  • Mestrelab Resources - What is qNMR and why is it important? URL:[Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.